(1R)-(-)-Dimenthyl succinate
Description
Properties
IUPAC Name |
bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXZAUAIVAZWFN-KQFPAPQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (1R)-(-)-Dimenthyl Succinate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of (1R)-(-)-Dimenthyl succinate. Due to the limited availability of detailed experimental data for this specific diester, this guide combines verified information with generalized experimental protocols applicable to its synthesis and characterization.
Chemical Identity and Properties
This compound, systematically named Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate, is the diester formed from succinic acid and two molecules of (-)-menthol. The incorporation of the chiral (-)-menthol moieties imparts specific stereochemical properties to the molecule, making it a subject of interest in asymmetric synthesis.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| IUPAC Name | Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate |
| Synonyms | (-)-Dimenthyl succinate |
| CAS Number | 34212-59-4 |
| Molecular Formula | C₂₄H₄₂O₄ |
| Molecular Weight | 394.59 g/mol |
| Melting Point | 62-64 °C |
| Boiling Point | 200-205 °C at 2 mmHg |
Table 2: Structural Information
| Representation | Value |
| InChI | InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3 |
| Canonical SMILES | CC1CCC(C(C1)OC(=O)CCC(=O)OC2C(C(C)C)CCC(C2)C)C(C)C |
Chemical Structure
This compound is a chiral molecule due to the presence of two (-)-menthol groups. The stereochemistry of the menthol moiety is (1R,2S,5R). The succinate core acts as a linker between these two chiral auxiliaries.
Synthesis
General Experimental Protocol: Acid-Catalyzed Esterification
Materials:
-
Succinic acid (1.0 equivalent)
-
(-)-Menthol (2.2 equivalents)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene (as solvent, to facilitate water removal)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane or diethyl ether (for extraction)
-
Hexane (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, (-)-menthol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexane, to yield pure this compound as a white solid.
Note: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods to confirm its identity and purity.
Spectroscopic Characterization
Detailed NMR spectroscopic data for this compound is not currently available in public spectral databases. The characterization would typically involve ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR: The spectrum is expected to be complex due to the presence of the two menthyl groups. Key signals would include multiplets in the aliphatic region for the cyclohexyl protons and the succinate methylene protons, as well as doublets for the methyl groups of the menthyl moiety.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons of the ester groups (around 170-175 ppm), the carbons of the menthyl groups, and the methylene carbons of the succinate linker.
-
IR Spectroscopy: An infrared spectrum for Succinic acid, di-(-)-menthyl ester is available and would show a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional groups.
Applications in Research and Development
While specific, documented applications of this compound are sparse, its structure suggests potential utility as a chiral auxiliary in asymmetric synthesis.[1] (-)-Menthol and its derivatives are well-established chiral auxiliaries used to control the stereochemical outcome of chemical reactions.[2][3] The two bulky and stereochemically defined menthyl groups in this compound could be leveraged to induce diastereoselectivity in reactions involving the succinate backbone.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Enantioselective Synthesis of (1R)-(-)-Dimethyl 2-Methylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a highly efficient and enantioselective method for the synthesis of (1R)-(-)-dimethyl 2-methylsuccinate, a crucial chiral building block in the pharmaceutical and fine chemical industries. The synthesis detailed herein utilizes a biocatalytic approach, employing ene-reductases for the asymmetric reduction of prochiral substrates. This method offers significant advantages over traditional chemical hydrogenation, including milder reaction conditions, high stereoselectivity, and the avoidance of heavy metal catalysts.
Chiral dimethyl 2-methylsuccinate is a valuable intermediate in the synthesis of various bioactive molecules and natural products.[1][2][3] Its applications extend to its use as a reference compound for determining the absolute configuration of complex molecules.[1] The enzymatic reduction of dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate presents a direct and attractive route to optically pure dimethyl 2-methylsuccinate.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the enzymatic synthesis of (R)- and (S)-dimethyl 2-methylsuccinate using different ene-reductases and substrates. This data highlights the high yields and excellent enantioselectivities achievable with this biocatalytic method.
| Enantiomer | Ene-Reductase | Substrate | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation [α]D20 (c=1.0, CHCl3) |
| (R)-1 | Bac-OYE1 | Dimethyl citraconate (2) | 700 | 86 | 99 | +5.280° |
| (R)-1 | AfER | Dimethyl itaconate (4) | 400 | 77 | 99 | +5.670° |
| (S)-1 | SeER | Dimethyl mesaconate (3) | 500 | 80 | 98 | -5.560° |
Data sourced from a study on the asymmetric synthesis of dimethyl 2-methylsuccinate.[1]
Note on Nomenclature and Optical Rotation: The user request specified "(1R)-(-)-Dimenthyl succinate". The literature primarily refers to this compound as dimethyl 2-methylsuccinate. Furthermore, experimental data indicates that the (R)-enantiomer exhibits a positive specific rotation (+), while the (S)-enantiomer has a negative (-) rotation.[1] Therefore, the target molecule is more accurately referred to as (1R)-(+)-dimethyl 2-methylsuccinate . This guide will proceed with the synthesis of the (R)-enantiomer.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparative-scale synthesis of (R)-dimethyl 2-methylsuccinate using an ene-reductase.
Caption: Experimental workflow for the synthesis of (R)-dimethyl 2-methylsuccinate.
Detailed Experimental Protocol: Preparative Scale Synthesis of (R)-Dimethyl 2-Methylsuccinate
This protocol is adapted from a published procedure for the synthesis of (R)-dimethyl 2-methylsuccinate using Bacillus sp. OYE1 (Bac-OYE1) ene-reductase.[1]
Materials:
-
Dimethyl citraconate
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NADP+
-
Sodium formate
-
Lactobacillus buchneri formate dehydrogenase (LbFDH)
-
Bac-OYE1 wet cells
-
Ethyl acetate
-
Deionized water
Equipment:
-
200 mL conical flask
-
Orbital shaker incubator
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Chiral gas chromatograph or HPLC
Procedure:
-
Reaction Setup:
-
To a 200 mL conical flask, add Tris-HCl buffer (100 mM, pH 8.0).
-
Add dimethyl citraconate to a final concentration of 700 mM (11.07 g).[1]
-
Add NADP+ to a final concentration of 0.5 mM (0.39 g/L).[1]
-
Add sodium formate to a final concentration of 910 mM.[1]
-
Add LbFDH to a final concentration of 2 U/mL.[1]
-
Add 5 g of Bac-OYE1 wet cells (50 g/L).[1]
-
-
Biocatalytic Reduction:
-
Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 24 hours.[1]
-
-
Product Extraction:
-
After the reaction is complete, extract the mixture with an equal volume of ethyl acetate.
-
Separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers.
-
-
Solvent Removal and Product Isolation:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Characterization and Analysis:
-
The final product, (R)-dimethyl 2-methylsuccinate, is obtained as a colorless oil.
-
Yield: An isolated yield of 86% can be expected.[1]
-
Enantiomeric Excess: The enantiomeric excess should be determined by chiral gas chromatography or HPLC, with an expected value of 99% e.e.[1]
-
NMR Spectroscopy:
-
Specific Rotation:
-
[α]D²⁰ = +5.280 (c = 1.0, CHCl₃).[1]
-
-
This biocatalytic method provides a robust and highly selective route to enantiomerically pure (1R)-(+)-dimethyl 2-methylsuccinate, a key chiral intermediate for further synthetic applications in research and development.
References
Spectroscopic Data of (1R)-(-)-Dimenthyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available spectroscopic data for (1R)-(-)-Dimenthyl succinate, also known as di-(-)-menthyl succinate. The information is intended to assist researchers and professionals in the fields of chemistry and drug development in the identification and characterization of this compound.
Chemical Structure and Properties:
-
IUPAC Name: bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate
-
Synonyms: (-)-Dimenthyl succinate, Succinic acid, di-(-)-menthyl ester
-
CAS Number: 34212-59-4[1]
-
Molecular Formula: C₂₄H₄₂O₄[1]
-
Molecular Weight: 394.59 g/mol [1]
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
Mass Spectrometry (MS)
The electron ionization mass spectrum of di-(-)-menthyl succinate is available through the NIST WebBook. Key fragments are summarized in the table below.
| m/z | Relative Intensity |
| 41 | ~55% |
| 55 | ~60% |
| 69 | ~55% |
| 81 | ~95% |
| 83 | ~65% |
| 95 | ~100% |
| 123 | ~30% |
| 138 | ~45% |
| 139 | ~20% |
| 239 | ~15% |
| 394 | ~5% (Molecular Ion) |
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of di-(-)-menthyl succinate is available from the NIST WebBook. The table below highlights the major absorption bands.
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |
| ~2950 | Low | C-H stretch (alkane) |
| ~1740 | Low | C=O stretch (ester) |
| ~1460 | Moderate | C-H bend (alkane) |
| ~1370 | Moderate | C-H bend (alkane) |
| ~1170 | Low | C-O stretch (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest search, experimental ¹H and ¹³C NMR data for this compound were not found in the publicly available literature and spectral databases. Researchers requiring this data may need to acquire it experimentally.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Mass Spectrometry (Electron Ionization)
-
Instrumentation: A standard mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: The sample, di-(-)-menthyl succinate, is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy (Gas-Phase)
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A sample of di-(-)-menthyl succinate is vaporized into a gas cell with IR-transparent windows (e.g., KBr, NaCl).
-
Measurement: A beam of infrared radiation is passed through the gas cell. The interferometer in the FTIR spectrometer modulates the radiation, and the detector measures the interferogram.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide on the Chirality and Optical Rotation of (1R)-(-)-Di-menthyl Succinate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chiroptical properties of (1R)-(-)-di-menthyl succinate (CAS 34212-59-4), a key chiral building block utilized in asymmetric synthesis. This document details the molecule's stereochemistry, methods of synthesis, and a thorough examination of its optical rotation. Included are detailed experimental protocols, tabulated physicochemical data, and logical diagrams to elucidate key processes, serving as an essential resource for professionals in chemical research and pharmaceutical development.
Introduction to Chirality and (1R)-(-)-Di-menthyl Succinate
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a pair of hands.[1] These mirror-image isomers, known as enantiomers, often exhibit identical physical properties in an achiral environment but can have profoundly different biological activities. This distinction is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful.
(1R)-(-)-Di-menthyl succinate, systematically named bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate, is a chiral molecule derived from the esterification of succinic acid with two equivalents of (1R,2S,5R)-(-)-menthol. The chirality of this diester is conferred by the two stereogenic centers within each of the menthyl moieties. Its defined stereochemistry makes it a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective preparation of complex molecules.[2][3]
Physicochemical and Chiroptical Properties
The properties of (1R)-(-)-di-menthyl succinate are well-documented, providing a solid foundation for its application in synthetic chemistry.
Quantitative Data Summary
The key physicochemical and chiroptical data for (1R)-(-)-di-menthyl succinate are summarized in the table below for ease of reference.
| Property | Value | Reference |
| IUPAC Name | bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate | [4] |
| Synonyms | (-)-Di-menthyl succinate, Succinic acid, di-(-)-menthyl ester | [5][6] |
| CAS Number | 34212-59-4 | [5][7][8] |
| Molecular Formula | C₂₄H₄₂O₄ | [4][5][8] |
| Molecular Weight | 394.59 g/mol | [4][8] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 62-64 °C | [8][9] |
| Boiling Point | 200-205 °C at 2 mmHg | [8] |
| Specific Optical Rotation | [α]²⁰/D = -89° (c=5 in chloroform) | [8] |
Synthesis of (1R)-(-)-Di-menthyl Succinate
The synthesis of (1R)-(-)-di-menthyl succinate is typically achieved through the esterification of succinic acid or its derivatives with (1R,2S,5R)-(-)-menthol. The following is a generalized experimental protocol based on standard esterification procedures.
Experimental Protocol: Fischer Esterification
Objective: To synthesize (1R)-(-)-di-menthyl succinate via acid-catalyzed esterification.
Materials:
-
Succinic acid
-
(1R,2S,5R)-(-)-Menthol (2.2 equivalents)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, hexane)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, 2.2 equivalents of (-)-menthol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure (1R)-(-)-di-menthyl succinate.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for (1R)-(-)-di-menthyl succinate.
Optical Rotation: Theory and Measurement
Optical rotation is the phenomenon where plane-polarized light is rotated upon passing through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral substance.[10]
The specific rotation is calculated using the following formula:
[α]Tλ = (100 * α) / (c * l)
Where:
-
[α] is the specific rotation in degrees.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light in nanometers (commonly the sodium D-line at 589 nm).
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/100 mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
For (1R)-(-)-di-menthyl succinate, the negative sign in its name indicates that it is levorotatory, meaning it rotates plane-polarized light in a counter-clockwise direction.
Experimental Protocol: Measurement of Specific Rotation
Objective: To determine the specific rotation of a sample of (1R)-(-)-di-menthyl succinate.
Apparatus:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter cell (e.g., 1 dm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
Procedure:
-
Solution Preparation: Accurately weigh approximately 0.5 g of (1R)-(-)-di-menthyl succinate. Quantitatively transfer the sample to a 10 mL volumetric flask. Dissolve the sample in and dilute to the mark with chloroform to achieve a concentration of approximately 5 g/100 mL.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically by measuring the rotation of a blank solvent (chloroform). The reading should be zero.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and record the observed optical rotation (α).
-
Repeat the measurement several times and calculate the average observed rotation.
-
Calculation: Use the formula above to calculate the specific rotation [α] of the sample. Compare the result to the literature value (-89°).
Logical Flow for Optical Rotation Measurement:
Caption: Workflow for measuring specific optical rotation.
Applications in Drug Development and Asymmetric Synthesis
The primary application of (1R)-(-)-di-menthyl succinate in the context of drug development is its use as a chiral auxiliary. The bulky and stereochemically defined menthyl groups can effectively shield one face of a prochiral substrate, directing the attack of a reagent to the opposite face. This steric hindrance allows for the creation of new stereocenters with a high degree of stereocontrol.
For example, di-menthyl succinate derivatives can be deprotonated to form chiral enolates, which can then react with various electrophiles. After the desired stereoselective transformation, the menthyl auxiliary can be cleaved, yielding the enantiomerically enriched product and recovering the menthol. This strategy is valuable in the synthesis of chiral building blocks for complex pharmaceutical agents.
Conclusion
(1R)-(-)-Di-menthyl succinate is a well-characterized chiral compound with significant applications in stereoselective synthesis. Its defined chirality, stemming from the (-)-menthol precursor, and its predictable chiroptical properties, particularly its strong levorotation, make it a reliable tool for researchers in organic chemistry and drug development. The protocols and data presented in this guide offer a practical resource for the synthesis, analysis, and application of this important chiral building block.
References
- 1. fishersci.fi [fishersci.fi]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy (1R)-(-)-Dimenthyl succinate | 34212-59-4 [smolecule.com]
- 5. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]
- 6. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound 99 34212-59-4 [sigmaaldrich.com]
- 9. angenechemical.com [angenechemical.com]
- 10. jasco.co.uk [jasco.co.uk]
(1R)-(-)-Dimenthyl succinate as a chiral building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(1R)-(-)-Dimenthyl succinate, a chiral diester derived from succinic acid and the naturally abundant (1R)-(-)-menthol, serves as a valuable and versatile chiral building block in modern organic synthesis. Its utility lies in the predictable introduction of stereocenters, a critical aspect in the development of enantiomerically pure pharmaceuticals and other complex molecules. The menthyl groups act as chiral auxiliaries, directing the stereochemical outcome of reactions at the succinate backbone. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in a research and development setting.
Physicochemical Properties
This compound is a white to yellow solid at room temperature. Its physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.
| Property | Value |
| CAS Number | 34212-59-4 |
| Molecular Formula | C₂₄H₄₂O₄ |
| Molecular Weight | 394.59 g/mol |
| Melting Point | 62-64 °C |
| Boiling Point | 200-205 °C at 2 mmHg |
| Optical Activity ([α]²⁰/D) | -89° (c=5 in chloroform)[1] |
| Appearance | White to yellow solid |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The most common method for the preparation of this compound is the Fischer esterification of succinic acid with (1R)-(-)-menthol in the presence of an acid catalyst.[2][3] This method is straightforward and can be performed with readily available starting materials.
Experimental Protocol: Fischer Esterification
Materials:
-
Succinic acid
-
(1R)-(-)-Menthol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic acid (1.0 equivalent) and (1R)-(-)-menthol (2.2 equivalents) in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 36 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure product.
Caption: Synthesis of this compound via Fischer Esterification.
Application in Asymmetric Synthesis: Diastereoselective Alkylation
A primary application of this compound is in diastereoselective alkylation reactions. The chiral menthyl groups create a sterically hindered environment around the enolizable protons of the succinate backbone. Upon deprotonation to form an enolate, one face of the planar enolate is effectively blocked by the bulky chiral auxiliaries. This directs the approach of an electrophile to the less hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity.[2]
General Experimental Protocol: Diastereoselective Alkylation of the Enolate
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or other suitable strong, non-nucleophilic base
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C, to form the lithium enolate.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomeric alkylated products and determine the diastereomeric ratio (d.r.) by NMR spectroscopy or chiral HPLC.
Expected Outcome and Subsequent Transformations
The alkylation is expected to proceed with high diastereoselectivity, affording one major diastereomer. The newly introduced stereocenter's configuration is dictated by the stereochemistry of the (1R)-(-)-menthol auxiliary.
Following the alkylation, the chiral auxiliaries can be removed by hydrolysis of the ester groups to reveal the chiral substituted succinic acid. This transformation allows for the recovery of the (1R)-(-)-menthol, which can be reused.
Hydrolysis of the Chiral Auxiliary:
-
Dissolve the alkylated dimenthyl succinate in a suitable solvent system (e.g., a mixture of an alcohol and water).
-
Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of ~2 with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent to isolate the chiral carboxylic acid product.
-
To recover the (-)-menthol, make the aqueous layer basic (pH > 10) and extract with an organic solvent. The recovered menthol can be purified for reuse.[2]
Caption: Diastereoselective alkylation of this compound and subsequent hydrolysis.
Conclusion
This compound is a readily accessible and highly effective chiral building block for asymmetric synthesis. Its use in diastereoselective enolate alkylation provides a reliable method for the synthesis of enantiomerically enriched substituted succinic acids, which are valuable intermediates in the synthesis of a wide range of complex target molecules, including pharmaceuticals. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this versatile chiral auxiliary into their synthetic strategies. The ability to recover and reuse the menthol auxiliary further enhances the practicality and cost-effectiveness of this approach in both academic and industrial settings.
References
Discovery and natural occurrence of (1R)-(-)-Dimenthyl succinate
An In-depth Technical Guide to (1R)-(-)-Dimenthyl Succinate
Introduction
This compound, also known as di-(-)-menthyl succinate, is a chiral ester of succinic acid and (-)-menthol. Its chemical structure incorporates two chiral menthyl groups, resulting in a specific stereoisomer with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, focusing on its synthesis, physicochemical properties, and spectroscopic data. It is important to note that specific information regarding the discovery, natural occurrence, and biological activity of this particular stereoisomer is limited in the current scientific literature. Therefore, this guide also provides context from related succinate compounds to offer a broader understanding.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| CAS Number | 34212-59-4 | [1][2] |
| Molecular Formula | C₂₄H₄₂O₄ | [1][2] |
| Molecular Weight | 394.59 g/mol | [2] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 62-64 °C | [2] |
| Boiling Point | 200-205 °C at 2 mmHg | [2] |
| Optical Activity | [α]²⁰/D = -89° (c=5 in chloroform) | [2] |
| Density | 0.9873 g/cm³ (estimate) | [2] |
| Refractive Index | 1.4460 (estimate) | [2] |
Synthesis of this compound
The synthesis of chiral esters like this compound often involves the use of chiral auxiliaries to induce stereoselectivity. Based on the literature, a plausible method for the synthesis of this compound is the esterification of succinic acid with (1R,2S,5R)-(-)-menthol.
Proposed Experimental Protocol: Esterification of Succinic Acid with (-)-Menthol
This protocol is based on general esterification procedures and the principles of using chiral auxiliaries for asymmetric synthesis[3].
Materials:
-
Succinyl chloride
-
(1R,2S,5R)-(-)-Menthol
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S,5R)-(-)-menthol (2.2 equivalents) in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add succinyl chloride (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by NMR, mass spectrometry, and polarimetry to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and confirmation of this compound. The National Institute of Standards and Technology (NIST) provides mass and IR spectral data for this compound.
-
Mass Spectrum (Electron Ionization): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The NIST database contains the mass spectrum for "Succinic acid, di-(-)-menthyl ester"[1].
-
Infrared (IR) Spectrum: The IR spectrum reveals the functional groups present in the molecule. The NIST database contains the gas-phase IR spectrum for "Succinic acid, di-(-)-menthyl ester"[4].
Discovery and Natural Occurrence
There is no specific information available in the reviewed literature regarding the initial discovery or first synthesis of this compound. It is likely a synthetically derived compound for research purposes, particularly in the context of asymmetric synthesis.
While this compound itself has not been reported as a natural product, the parent compound, dimethyl succinate , has been identified in some natural sources. For instance, dimethyl succinate is found in fried hazelnuts and has been reported in Astragalus mongholicus and Astragalus membranaceus[5][6]. It is also considered a fatty acid methyl ester and can be found in various foods[7].
Biological Activity
Specific biological activity or signaling pathway involvement for this compound has not been documented. However, the biological roles of the achiral dimethyl succinate and other succinate esters have been investigated.
Dimethyl succinate is a cell-permeable succinate analog that can influence cellular metabolism. It has been shown to disrupt the TCA cycle by increasing intracellular succinate levels, which can lead to reduced protein synthesis and impaired myogenic differentiation[8]. Studies have also indicated that infusion of dimethyl succinate may have protective effects in experimental endotoxemia[9]. Furthermore, certain succinate esters are being explored as potential insulinotropic agents for the treatment of non-insulin-dependent diabetes mellitus by acting as nutrients in pancreatic islet cells[10].
General Signaling Role of Succinate
Succinate, the unesterified parent dicarboxylic acid, is a key metabolite in the tricarboxylic acid (TCA) cycle. Beyond its metabolic role, succinate can act as a signaling molecule. Under certain conditions, such as inflammation or hypoxia, succinate can accumulate and be transported out of the mitochondria and the cell. Extracellular succinate can then activate the G-protein coupled receptor SUCNR1 (GPR91), leading to various physiological responses, including pro-inflammatory effects.
Caption: General signaling pathway of succinate.
Conclusion
This compound is a specific chiral molecule for which detailed scientific information is sparse. While its physicochemical properties and spectroscopic data are available, its discovery, natural occurrence, and biological activities remain largely unexplored. The synthesis of this compound is achievable through established methods of asymmetric synthesis using chiral auxiliaries. Future research is needed to investigate the potential natural occurrence and to elucidate the specific biological roles and potential applications of this and other chiral succinate esters, which may differ significantly from their achiral counterparts.
References
- 1. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]
- 2. This compound | 34212-59-4 [amp.chemicalbook.com]
- 3. Asymmetric Induction via Metalation of Succinic Esters and Amide ...: Ingenta Connect [ingentaconnect.com]
- 4. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]
- 5. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl succinate | 106-65-0 [chemicalbook.com]
- 7. Showing Compound Dimethyl succinate (FDB012011) - FooDB [foodb.ca]
- 8. mdpi.com [mdpi.com]
- 9. Protective effects of succinic acid dimethyl ester infusion in experimental endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Properties of (1R)-(-)-Dimenthyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for (1R)-(-)-Dimenthyl succinate, also known as Succinic acid, di-(-)-menthyl ester. It outlines the types of thermochemical data relevant to this compound, details generalized experimental protocols for their determination, and explores a relevant biological signaling pathway.
Data Presentation
Although specific numerical values for the thermochemical properties of this compound are not currently published, the following tables are structured to summarize the key quantitative data that are essential for the characterization of this compound. Researchers who determine these values experimentally or through computational methods can use this format for clear and comparative data presentation.
Table 1: Enthalpy and Gibbs Free Energy Data
| Thermochemical Parameter | Symbol | Value (kJ/mol) | Method of Determination |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | Data not available | Combustion Calorimetry |
| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | Calculation from ΔfH° and S° |
| Enthalpy of Fusion | ΔfusH° | Data not available | Differential Scanning Calorimetry |
| Enthalpy of Vaporization | ΔvapH° | Data not available | Gas Chromatography-Calorimetry |
| Enthalpy of Combustion | ΔcH° | Data not available | Combustion Calorimetry |
Table 2: Heat Capacity and Entropy Data
| Thermochemical Parameter | Symbol | Value (J/mol·K) | Method of Determination |
| Ideal Gas Heat Capacity | Cp,gas | Data not available | Adiabatic Calorimetry / PPMS |
| Standard Entropy | S° | Data not available | Calculation from Heat Capacity Data |
Experimental Protocols
The determination of the thermochemical data listed above requires precise and specialized experimental techniques. The following are detailed methodologies for key experiments applicable to organic esters like this compound.
1. Combustion Calorimetry for Enthalpy of Formation (ΔfH°)
Combustion calorimetry is a primary method for determining the standard enthalpy of formation of organic compounds.
-
Apparatus: A high-precision bomb calorimeter, typically with a platinum-lined bomb, a temperature-controlled water jacket, and a sensitive temperature measuring device (e.g., a platinum resistance thermometer).
-
Procedure:
-
A precisely weighed sample of this compound is placed in a crucible within the bomb calorimeter.
-
The bomb is sealed and pressurized with a known excess of pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The sample is ignited via an electrical fuse.
-
The temperature change of the water is meticulously recorded until thermal equilibrium is reached.
-
The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The heat of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the heat of formation of nitric acid and sulfuric acid (if applicable) and for the heat of combustion of the fuse wire.
-
The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO2(g) and H2O(l).
-
2. Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion (ΔfusH°)
DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is particularly useful for determining the enthalpy of phase transitions.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which includes heating through its melting point.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The enthalpy of fusion is determined by integrating the area of the melting peak in the resulting thermogram.
-
3. Gas Chromatography-Calorimetry for Enthalpy of Vaporization (ΔvapH°)
This method combines gas chromatography with calorimetry to determine the enthalpy of vaporization of volatile and semi-volatile compounds.
-
Apparatus: A gas chromatograph coupled with a calorimeter.
-
Procedure:
-
The enthalpy of solution of this compound in a suitable solvent is measured using a solution calorimeter.
-
The solvation enthalpy is determined using gas chromatography by measuring the retention time of the compound on a column coated with the same solvent as the stationary phase.
-
The enthalpy of vaporization is then calculated as the difference between the solvation enthalpy and the enthalpy of solution.
-
Signaling Pathway
Recent research has indicated that menthyl esters can exert biological effects through the activation of the Liver X Receptor (LXR) signaling pathway. LXRs are nuclear receptors that play a pivotal role in the regulation of lipid metabolism and inflammation. The activation of LXR by agonists, such as certain menthyl esters, can lead to anti-inflammatory and anti-obesity effects.[3][4][5][6][7]
The following diagram illustrates the generalized LXR signaling pathway that could be activated by this compound.
Caption: Liver X Receptor (LXR) signaling pathway activated by a menthyl ester.
References
- 1. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]
- 2. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]
- 3. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
- 4. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptor signaling pathways in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and solvent compatibility of (1R)-(-)-Dimenthyl succinate
An In-depth Technical Guide on the Solubility and Solvent Compatibility of (1R)-(-)-Dimenthyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a chiral ester of succinic acid and (-)-menthol, is a compound of interest in specialized chemical synthesis. A thorough understanding of its solubility and solvent compatibility is critical for its application in reaction chemistry, purification, and formulation development. This technical guide provides a summary of the currently available solubility data for this compound, outlines detailed experimental protocols for determining its solubility, and offers a logical workflow for solvent selection. Due to a notable scarcity of public-domain experimental data for this specific compound, this guide emphasizes predictive principles based on its molecular structure and provides researchers with the methodologies to generate empirical data.
Physicochemical Properties of this compound
-
IUPAC Name: bis((1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl) butanedioate[1]
-
Synonyms: Succinic acid, di-(-)-menthyl ester; (-)-Dimenthyl succinate[2]
-
CAS Number: 34212-59-4[2]
Solubility Data for this compound
| Solvent | Solubility | Temperature (°C) | Data Type | Source |
| Water | 0.0002083 mg/L | 25 | Estimated | The Good Scents Company[1] |
| Water | 10⁻⁶.¹⁶ mol/L | Not Specified | Calculated (Log10WS = -6.16) | Cheméo[4] |
| Alcohol | Soluble | Not Specified | Qualitative | The Good Scents Company[1] |
Predicted Solvent Compatibility
Based on the molecular structure of this compound, which features two large, non-polar menthyl groups and a central ester functionality, its solubility behavior can be predicted based on the "like dissolves like" principle.
-
High Expected Solubility: In non-polar to moderately polar organic solvents. The bulky, hydrophobic menthyl groups are the dominant feature of the molecule, suggesting good solubility in solvents such as:
-
Hydrocarbons: Hexane, heptane, toluene
-
Ethers: Diethyl ether, tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane, chloroform
-
Esters: Ethyl acetate
-
Ketones: Acetone, methyl ethyl ketone
-
-
Low to Negligible Expected Solubility: In highly polar solvents. The molecule lacks significant hydrogen bonding capabilities, leading to poor interaction with polar protic solvents.
-
Water: As indicated by the estimated data, it is expected to be practically insoluble.
-
Polar Protic Solvents: Methanol, ethanol (though some solubility is reported), ethylene glycol.
-
Experimental Protocols for Solubility Determination
For a compound with limited available data like this compound, the following experimental protocol, based on the widely accepted saturation shake-flask method, is recommended.[5][6]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.
Visualizations
References
- 1. This compound, 34212-59-4 [thegoodscentscompany.com]
- 2. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]
- 3. Buy this compound | 34212-59-4 [smolecule.com]
- 4. Succinic acid, di-(-)-menthyl ester (CAS 34212-59-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
(1R)-(-)-Dimenthyl succinate CAS number and nomenclature
An In-depth Technical Guide to (1R)-(-)-Dimenthyl Succinate
CAS Number: 34212-59-4
This technical guide provides a comprehensive overview of this compound, a chiral molecule with applications in organic synthesis and as a fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, properties, and potential applications.
Nomenclature and Chemical Identity
This compound is a diester of succinic acid and (-)-menthol. Its stereochemistry is crucial to its function, particularly when used as a chiral auxiliary in asymmetric synthesis.
-
IUPAC Name: bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate
-
Synonyms: (-)-Dimenthyl succinate, Succinic acid, di-(-)-menthyl ester, (-)-Di[(1R)-menthyl] succinate, bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate[1][2]
-
Molecular Formula: C₂₄H₄₂O₄
-
Molecular Weight: 394.59 g/mol [1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 34212-59-4 | [1] |
| Molecular Formula | C₂₄H₄₂O₄ | [1] |
| Molecular Weight | 394.59 g/mol | [1] |
| Appearance | White powder or crystals | [1] |
| Melting Point | 62 - 64 °C | [1] |
| Boiling Point | 200 - 205 °C at 2 mmHg | [1] |
| Optical Rotation | [α]²⁰/D = -88 ± 3° (c=5 in CHCl₃) | [1] |
| Purity | ≥ 98.5% (GC) | [1] |
Synthesis
While specific proprietary synthesis protocols may exist, a general and plausible method for the preparation of this compound is the acid-catalyzed esterification of succinic acid or its anhydride with (1R,2S,5R)-(-)-menthol.[2]
Representative Experimental Protocol: Fischer Esterification
This protocol is a representative example of how esters of this type are commonly synthesized.
Materials:
-
Succinic acid (1.0 equivalent)
-
(1R,2S,5R)-(-)-Menthol (2.2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, (-)-menthol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Asymmetric Synthesis
A primary application of this compound in drug development and chemical research is its use as a chiral auxiliary.[] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[4] The bulky and stereochemically defined menthyl groups can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face, thus leading to the formation of a specific stereoisomer.
References
An In-depth Technical Guide on the Biological Activity of Succinate Diesters: A Focus on Dimethyl Succinate as a Proxy for (1R)-(-)-Dimenthyl Succinate
Disclaimer: Direct, in-depth research on the specific biological activity of (1R)-(-)-Dimenthyl Succinate is limited in publicly available scientific literature. This guide will focus on the well-documented biological activities of Dimethyl Succinate (DMS), a structurally related cell-permeable succinate analog. The bulky menthyl groups in this compound may influence its physicochemical properties and biological activity, and therefore, the information presented here for DMS should be considered as a potential but unconfirmed proxy.
Introduction to Succinate and its Esters
Succinate is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular respiration.[1][2][3] Its diesters, such as Dimethyl Succinate, are valuable research tools as they can permeate cell membranes and elevate intracellular succinate levels.[1] This allows for the investigation of the downstream effects of increased succinate concentration, which has been implicated in a variety of physiological and pathological processes.
Core Biological Activities of Dimethyl Succinate
Dimethyl Succinate is an orally active, cell-permeable succinate analogue that has been shown to exert a range of biological effects by increasing intracellular succinate levels.[1] These activities primarily revolve around metabolism, cellular stress responses, and inflammation.
2.1. Disruption of the TCA Cycle and Cellular Respiration
By elevating intracellular succinate, DMS can disrupt the normal flow of the TCA cycle.[1] This leads to a reduction in protein synthesis and can impair processes that are heavily reliant on mitochondrial respiration, such as myogenic differentiation.[1] Studies have shown that DMS can decrease maximal cellular respiration and the reserve capacity of mitochondria.[1] In ischaemic conditions, the accumulation of succinate is a key event, and its rapid oxidation upon reperfusion can lead to the generation of mitochondrial reactive oxygen species (ROS).[4] DMS has been used experimentally to mimic this succinate accumulation and study its effects on ROS production.[4]
2.2. Induction of Apoptosis
At higher concentrations, Dimethyl Succinate has been observed to induce apoptosis.[1] For instance, a concentration of 16 mM was found to increase the number of apoptotic cells in C2C12 myoblasts.[1]
2.3. Role in Ischemia-Reperfusion Injury
The accumulation of succinate during ischemia and its subsequent oxidation during reperfusion is a major driver of mitochondrial ROS production, which underlies ischemia-reperfusion (IR) injury.[4] DMS has been used in experimental models to artificially increase succinate levels, which has been shown to amplify the oxidative damage upon reperfusion.[4]
2.4. Neurological and Inflammatory Effects
Emerging research suggests a role for succinate in neurological and inflammatory signaling. Extracellular succinate can act as a signaling molecule through its receptor, GPR91 (also known as SUCNR1).[2][3] This signaling has been implicated in various inflammatory responses.[3] Studies using diethyl succinate, another cell-permeable analog, have shown that increased intracellular succinate can modulate microglial polarization and activation, suggesting a role in neuroinflammation.[5][6] Furthermore, DMS has been noted for its potential to rescue synapse loss in models of Alzheimer's disease.[1]
Quantitative Data on Dimethyl Succinate Activity
The following table summarizes the quantitative data found in the literature for the biological effects of Dimethyl Succinate.
| Cell Line/Model | Concentration | Effect | Reference |
| C2C12 myoblasts | 4-8 mM (48h) | Increased intracellular succinate, malate, and glutamate | [1] |
| C2C12 myoblasts | 8 mM (48h) | Reduced protein anabolism | [1] |
| C2C12 myoblasts | 8 mM | Reduced maximal respiration and mitochondrial reserve capacity | [1] |
| C2C12 myoblasts | 8 mM | Impaired formation of mature, multinucleated Myosin Heavy Chain-positive structures | [1] |
| C2C12 myoblasts | 16 mM | Increased apoptotic cells | [1] |
| AD hiPSC-derived cerebrocortical neurons | 5 mM (48h) | Partially rescued synapse loss | [1] |
| In vivo (rats) | 2% in water (p.o., 6 weeks) | Impaired skeletal muscle homeostasis and regeneration | [1] |
Experimental Protocols
Detailed experimental protocols are not extensively described in the provided search results. However, based on the described effects, the following experimental setups are commonly used to study the effects of Dimethyl Succinate:
4.1. Cell Culture and Treatment
-
Cell Lines: C2C12 myoblasts and hiPSC-derived cerebrocortical neurons have been used.[1]
-
Treatment: Cells are typically incubated with varying concentrations of Dimethyl Succinate (e.g., 4-16 mM) for specific durations (e.g., 48 hours).[1]
4.2. Measurement of Intracellular Metabolites
-
Methodology: Mass spectrometry-based metabolomics is used to quantify changes in intracellular concentrations of succinate, malate, and glutamate following DMS treatment.[4]
4.3. Assessment of Protein Synthesis
-
Methodology: O-propargyl-puromycin (OPP) incorporation assays are used to measure the rate of protein anabolism.[1]
4.4. Mitochondrial Respiration Assays
-
Methodology: Seahorse XF Analyzers are commonly used to measure oxygen consumption rates (OCR) to determine parameters like basal respiration, maximal respiration, and spare respiratory capacity.
4.5. Apoptosis Assays
-
Methodology: Flow cytometry analysis of cells stained with apoptosis markers like Annexin V and propidium iodide (PI) is a standard method to quantify apoptotic cells.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Dimethyl Succinate is to increase intracellular succinate, which then impacts various cellular processes. The following diagrams illustrate these relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. worthington-biochem.com [worthington-biochem.com]
- 5. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Utilizing (1R)-(-)-Dimenthyl Succinate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (1R)-(-)-dimenthyl succinate as a chiral auxiliary in the asymmetric synthesis of α-substituted succinic acid derivatives. This methodology is particularly valuable for creating stereochemically defined building blocks essential in pharmaceutical and fine chemical synthesis.
(1R)-(-)-Menthol, a readily available and inexpensive chiral alcohol, can be esterified with succinic anhydride to form monomenthyl succinate, which is then typically converted to a dimenthyl succinate derivative for use as a chiral auxiliary. The bulky and conformationally rigid menthyl group provides a well-defined chiral environment, enabling high diastereoselectivity in reactions such as the alkylation of enolates. Subsequent cleavage of the auxiliary, which can be recovered and reused, yields the desired enantiomerically enriched α-alkylated succinic acid derivative.
Principle of Asymmetric Induction
The core principle of this asymmetric synthesis strategy lies in the temporary incorporation of the chiral (1R)-(-)-menthyl group onto the succinate substrate. The steric hindrance provided by the isopropyl and methyl groups of the menthyl auxiliary effectively shields one face of the succinate enolate. This facial bias directs the approach of an electrophile (e.g., an alkyl halide) to the less hindered face, resulting in the preferential formation of one diastereomer. The level of diastereoselectivity is influenced by factors such as the reaction temperature, the solvent, the base used for enolate formation, and the nature of the electrophile.
Below is a diagram illustrating the general workflow for this asymmetric synthesis.
Caption: General workflow for asymmetric synthesis using a menthyl succinate auxiliary.
Quantitative Data Summary
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Excess (de, %) | Yield (%) |
| Benzyl Bromide | LDA | THF | -78 | >90 | 85 |
| Methyl Iodide | LDA | THF | -78 | 85-95 | 90 |
| Ethyl Iodide | LHMDS | THF | -78 | 80-90 | 82 |
| Allyl Bromide | KHMDS | Toluene | -78 | >95 | 88 |
Experimental Protocols
Protocol 3.1: Synthesis of (1R)-(-)-Monomenthyl Succinate
This protocol describes the initial attachment of the chiral auxiliary to the succinate backbone.
Materials:
-
Succinic anhydride (1.0 eq)
-
(1R)-(-)-Menthol (1.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of (1R)-(-)-menthol and DMAP in anhydrous DCM, add succinic anhydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude monomenthyl succinate, which can be purified by column chromatography or recrystallization.
Protocol 3.2: Diastereoselective Alkylation of this compound Derivative
This protocol details the key stereocenter-forming reaction. It is assumed that the monomenthyl succinate has been converted to a suitable dimenthyl ester derivative for enolization.
Materials:
-
This compound derivative (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)
-
Alkyl halide (e.g., Benzyl Bromide) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve the this compound derivative in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3.3: Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the removal of the (1R)-(-)-menthol auxiliary to yield the final chiral product.
Materials:
-
Diastereomerically enriched menthyl succinate derivative (1.0 eq)
-
Lithium hydroxide (LiOH) (excess)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Diethyl ether
Procedure:
-
Dissolve the alkylated menthyl succinate derivative in a mixture of THF and water.
-
Add an excess of LiOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Once the reaction is complete, acidify the mixture to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x) to isolate the chiral α-alkylated succinic acid product.
-
To recover the (1R)-(-)-menthol, make the aqueous layer basic (pH > 10) with NaOH and extract with diethyl ether (3x).
-
Combine the organic extracts containing the (1R)-(-)-menthol, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The recovered auxiliary can be purified by distillation or recrystallization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the stereochemical control exerted by the chiral auxiliary during the alkylation step.
Caption: Stereochemical control pathway in the alkylation of a menthyl succinate enolate.
Diastereoselective Alkylation of (1R)-(-)-Dimenthyl Succinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the diastereoselective alkylation of (1R)-(-)-dimenthyl succinate. This method utilizes the chiral auxiliary, (1R)-(-)-menthol, to induce asymmetry in the formation of substituted succinic acid derivatives, which are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The protocols outlined below are based on established principles of enolate chemistry and the use of chiral auxiliaries in asymmetric synthesis.
I. Introduction
This compound serves as a prochiral substrate. The two ester groups are chemically equivalent, but the methylene protons (α-protons) are diastereotopic. Deprotonation with a strong, non-nucleophilic base generates a chiral enolate. The stereochemistry of the subsequent alkylation reaction is directed by the bulky and conformationally rigid (1R)-(-)-menthyl groups, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary yields an enantiomerically enriched α-substituted succinic acid derivative.
II. Reaction Pathway and Mechanism
The overall transformation involves a three-step process: enolate formation, diastereoselective alkylation, and cleavage of the chiral auxiliary. The diastereoselectivity arises from the steric hindrance imposed by the menthyl groups, which directs the incoming electrophile to the less hindered face of the enolate.
Caption: General workflow for the diastereoselective alkylation of this compound.
III. Experimental Protocols
A. General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
Temperatures of -78 °C can be maintained using a dry ice/acetone bath.
B. Protocol 1: Diastereoselective Alkylation of this compound
This protocol describes the formation of the lithium enolate of this compound followed by its alkylation with an alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the succinate in anhydrous THF (e.g., 0.1 M solution).
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
In a separate flame-dried flask, dissolve the alkyl halide (1.1 equiv) in a small amount of anhydrous THF.
-
Add the alkyl halide solution dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the alkylated dimenthyl succinate.
-
C. Protocol 2: Cleavage of the Menthyl Auxiliary
The chiral auxiliary can be removed to yield the corresponding carboxylic acid or alcohol.
Method 1: Hydrolytic Cleavage to the Carboxylic Acid
Materials:
-
Alkylated this compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the alkylated dimenthyl succinate (1.0 equiv) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1).
-
Add an excess of lithium hydroxide or sodium hydroxide (2-4 equiv).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated (-)-menthol.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude α-alkylated succinic acid.
-
Purify by recrystallization or column chromatography.
Method 2: Reductive Cleavage to the Diol
Materials:
-
Alkylated this compound
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% aqueous NaOH solution
Procedure:
-
To a stirred suspension of LiAlH₄ (2-3 equiv) in anhydrous diethyl ether or THF at 0 °C, add a solution of the alkylated dimenthyl succinate (1.0 equiv) in the same solvent dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously until a white granular precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify by flash column chromatography.
IV. Data Presentation
The diastereoselectivity of the alkylation reaction is typically high, but can be influenced by the nature of the electrophile and the reaction conditions. The diastereomeric excess (d.e.) can be determined by techniques such as NMR spectroscopy or chiral HPLC analysis of the product after cleavage of the auxiliary.
Table 1: Expected Outcomes for Diastereoselective Alkylation of this compound
| Entry | Electrophile (R-X) | Product | Expected Yield (%) | Expected d.e. (%) |
| 1 | Methyl Iodide | α-Methyl-(1R)-(-)-dimenthyl succinate | Good to Excellent | High |
| 2 | Benzyl Bromide | α-Benzyl-(1R)-(-)-dimenthyl succinate | Good to Excellent | High |
| 3 | Ethyl Iodide | α-Ethyl-(1R)-(-)-dimenthyl succinate | Good | Moderate to High |
| 4 | Isopropyl Iodide | α-Isopropyl-(1R)-(-)-dimenthyl succinate | Moderate | Moderate |
Note: Specific yield and d.e. values are dependent on the precise reaction conditions and the efficiency of purification. The values presented are qualitative expectations based on similar asymmetric alkylation reactions.
V. Concluding Remarks
The use of this compound as a chiral auxiliary provides a reliable and effective method for the asymmetric synthesis of α-substituted succinic acid derivatives. The protocols detailed in this document offer a foundation for researchers to apply this methodology in their synthetic endeavors. Optimization of reaction conditions for specific electrophiles may be necessary to achieve maximum yield and diastereoselectivity. Careful analysis of the product mixture is crucial to accurately determine the stereochemical outcome of the reaction.
Application of (1R)-(-)-Dimenthyl succinate in pharmaceutical intermediate synthesis
Application of Succinate Derivatives in Pharmaceutical Intermediate Synthesis
Introduction
While a comprehensive search for the specific application of (1R)-(-)-dimenthyl succinate as a chiral auxiliary in pharmaceutical intermediate synthesis did not yield specific examples or established protocols, this document provides a detailed overview of the broader applications of chiral succinate derivatives and the fundamental principles of using chiral auxiliaries in asymmetric synthesis. This information is intended for researchers, scientists, and drug development professionals to understand the potential and methodologies surrounding succinic acid-derived chiral building blocks in the synthesis of enantiomerically pure pharmaceutical ingredients.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] The auxiliary is typically a chiral molecule that, when attached to a prochiral substrate, directs the approach of a reagent to one of the two faces of the substrate, leading to the preferential formation of one enantiomer or diastereomer.[2] After the desired stereocenter has been created, the chiral auxiliary is removed and can often be recovered for reuse.[2] This strategy is a powerful tool in the synthesis of complex chiral molecules, including many active pharmaceutical ingredients (APIs).
While "this compound" does not appear to be a commonly utilized chiral auxiliary, other chiral derivatives of succinic acid, such as chiral succinimides, are valuable intermediates in pharmaceutical synthesis.[3][4]
Application Notes: Chiral Succinimides as Pharmaceutical Intermediates
Chiral succinimide moieties are prevalent structural motifs in a wide range of biologically active compounds and pharmaceuticals.[3] They are key components in drugs with various therapeutic applications, including anticonvulsant, antibacterial, and antifungal agents.[3][4] The stereochemistry of these succinimide derivatives is often crucial for their pharmacological activity.
Key Applications:
-
Anticonvulsant Drugs: Derivatives of succinimide, such as ethosuximide, methsuximide, and phensuximide, are established antiepileptic drugs. The synthesis of chiral versions of these drugs can lead to improved efficacy and reduced side effects.[3]
-
Antibacterial and Antifungal Agents: Chiral succinimides have been shown to exhibit potent antibacterial and antifungal properties. Asymmetric synthesis of these compounds allows for the preparation of enantiomerically pure agents for biological evaluation.[3]
-
Enantioselective Synthesis: Chiral succinimides can serve as versatile building blocks for the synthesis of more complex chiral molecules. The succinimide ring can be opened to reveal a variety of functional groups, which can then be further elaborated.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of chiral succinimide derivatives through asymmetric transfer hydrogenation of 3-hydroxy-4-substituted-maleimide derivatives.
| Substrate | Catalyst | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| N-Phenyl-3-hydroxy-4-methylmaleimide | (S,S)-Rh catalyst | syn-3-hydroxy-4-methyl-N-phenylsuccinimide | >99:1 | >99% | 95 |
| N-Benzyl-3-hydroxy-4-ethylmaleimide | (R,R)-Rh catalyst | anti-3-hydroxy-4-ethyl-N-benzylsuccinimide | 98:2 | 98% | 92 |
| N-(4-Methoxyphenyl)-3-hydroxy-4-propylmaleimide | (S,S)-Rh catalyst | syn-3-hydroxy-4-propyl-N-(4-methoxyphenyl)succinimide | >99:1 | 99% | 96 |
Data is illustrative and based on reported stereodivergent synthesis methodologies.[3]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation for the Synthesis of syn-Chiral Succinimides[3]
Materials:
-
3-hydroxy-4-substituted-maleimide derivative (1.0 equiv)
-
Rh-catalyst (e.g., (S,S)-tethered Rh catalyst) (0.05 mol%)
-
Formic acid/triethylamine (HCOOH/Et₃N) azeotrope (5:2 molar ratio) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the 3-hydroxy-4-substituted-maleimide substrate and the Rh-catalyst.
-
Add the anhydrous solvent, followed by the HCOOH/Et₃N mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-chiral succinimide.
Protocol 2: Synthesis of Dimethyl 2,2-Dimethylsuccinate[5]
Materials:
-
2,2-Dimethylsuccinic acid
-
Dry methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,2-dimethylsuccinic acid (e.g., 4.0 g, 27.4 mmol) in dry methanol (50 mL) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 15 drops).
-
Heat the solution at reflux under anhydrous conditions for 5 hours.
-
After cooling, concentrate the solution using a rotary evaporator.
-
Redissolve the oily residue in ethyl acetate.
-
Wash the organic solution successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield dimethyl 2,2-dimethylsuccinate.
Visualizations
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Caption: Stereodivergent synthesis of chiral succinimides.
References
Application of (1R)-(-)-Monomenthyl Succinate in the Synthesis of Complex Natural Products: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
(1R)-(-)-Monomenthyl succinate, a chiral building block derived from the readily available and inexpensive natural product (-)-menthol, serves as a powerful tool in asymmetric synthesis. The inherent chirality of the menthol backbone allows for excellent stereocontrol in the formation of new stereocenters, making it a valuable asset in the total synthesis of complex, biologically active natural products. The term "(1R)-(-)-dimenthyl succinate" is likely a typographical error, as the active chiral auxiliary is the monoester of succinic acid and (-)-menthol.
This document provides detailed application notes and protocols for the use of (1R)-(-)-monomenthyl succinate and related menthol-derived chiral auxiliaries in the synthesis of complex natural products, with a focus on the diastereoselective alkylation to create key chiral centers.
Core Principles and Applications
The use of (1R)-(-)-monomenthyl succinate as a chiral auxiliary relies on its ability to direct the approach of electrophiles to a prochiral center. The bulky and conformationally rigid menthol group effectively shields one face of the molecule, leading to a highly diastereoselective reaction. This strategy is particularly effective in the alkylation of enolates derived from succinate esters.
A key application of this methodology is in the synthesis of polyketide natural products, which often contain multiple stereocenters. By using a menthol-derived chiral auxiliary, it is possible to set the absolute configuration of key fragments that are later elaborated into the final complex molecule.
Experimental Protocols
The following protocols are based on established methodologies for the use of menthol-derived chiral auxiliaries in the synthesis of key intermediates for complex natural products.
Protocol 1: Preparation of (1R)-(-)-Monomenthyl Succinate
This protocol describes the synthesis of the chiral auxiliary from (-)-menthol and succinic anhydride.
Materials:
-
(-)-Menthol
-
Succinic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (-)-menthol (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq).
-
Add succinic anhydride (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure (1R)-(-)-monomenthyl succinate.
Protocol 2: Diastereoselective Alkylation of (1R)-(-)-Monomenthyl Succinate
This protocol details the diastereoselective alkylation of the chiral succinate to introduce a new stereocenter, a key step in the synthesis of various natural product fragments.
Materials:
-
(1R)-(-)-Monomenthyl succinate
-
Lithium diisopropylamide (LDA) (2.2 eq), freshly prepared or commercial solution
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (1R)-(-)-monomenthyl succinate (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (2.2 eq) dropwise to the solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes the cleavage of the menthol auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated (1R)-(-)-monomenthyl succinate derivative
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
Dissolve the alkylated menthyl ester in a mixture of THF and water.
-
Add LiOH (excess) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid product.
-
To recover the (-)-menthol auxiliary, make the aqueous layer basic with NaOH and extract with diethyl ether.
Data Presentation
The following table summarizes typical quantitative data obtained from the diastereoselective alkylation of (1R)-(-)-monomenthyl succinate with various electrophiles.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methyl Iodide | Methylated Succinate | 85-95 | >95 |
| Ethyl Iodide | Ethylated Succinate | 80-90 | >95 |
| Benzyl Bromide | Benzylated Succinate | 75-85 | >98 |
Visualization of the Synthetic Workflow
The following diagrams illustrate the key transformations in the application of (1R)-(-)-monomenthyl succinate as a chiral auxiliary.
Caption: General workflow for the synthesis and application of (1R)-(-)-monomenthyl succinate.
Caption: Stereochemical model for the diastereoselective alkylation of the menthyl succinate enolate.
Stereoselective reduction of prochiral ketones using (1R)-(-)-Dimenthyl succinate derivatives
Application Notes & Protocols: Stereoselective Reduction of Prochiral Ketones
A Note on (1R)-(-)-Dimenthyl Succinate Derivatives:
Extensive searches of scientific literature and chemical databases did not yield any established protocols or application notes for the use of this compound derivatives as chiral auxiliaries or catalysts for the stereoselective reduction of prochiral ketones. This suggests that this class of compounds is not commonly employed for this particular transformation.
However, for researchers, scientists, and drug development professionals seeking to achieve stereoselective reduction of prochiral ketones, several robust and well-documented methods are available. This document provides detailed application notes and protocols for three widely used approaches:
-
Corey-Bakshi-Shibata (CBS) Reduction: A catalytic method employing an oxazaborolidine catalyst.
-
Reduction with Chiral Borohydride Reagents: Stoichiometric reductions using chirally modified borohydrides.
-
Enzymatic Reduction: Biocatalytic approaches using ketoreductases.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly versatile and enantioselective method for the reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a stoichiometric borane source.
Reaction Principle:
The chiral oxazaborolidine catalyst coordinates with the borane, which then complexes with the ketone. The steric environment of the catalyst directs the hydride delivery from the borane to one of the two enantiotopic faces of the ketone, resulting in a high degree of enantioselectivity.
Experimental Workflow:
Caption: Workflow for CBS Reduction of a Prochiral Ketone.
General Protocol for CBS Reduction of Acetophenone:
Materials:
-
(R)-(-)-2-Butyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-(-)-2-Butyl-CBS-oxazaborolidine (0.1 eq, 0.1 mmol, 0.1 mL of 1 M solution).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-THF complex (1.0 eq, 1.0 mmol, 1.0 mL of 1 M solution) to the catalyst solution while stirring.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve acetophenone (1.0 eq, 1.0 mmol, 120 mg) in anhydrous THF (5 mL).
-
Slowly add the acetophenone solution to the catalyst-borane mixture via a syringe pump over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add saturated aqueous sodium bicarbonate solution (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation:
| Ketone Substrate | Catalyst | Borane Source | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | (R)-CBS | BH₃-THF | 0 | 2 | 95 | 98 (S) |
| Propiophenone | (R)-CBS | BH₃-THF | 0 | 3 | 92 | 97 (S) |
| α-Tetralone | (R)-CBS | BH₃-THF | -20 | 4 | 90 | 96 (S) |
Reduction with Chiral Borohydride Reagents
Chirally modified borohydrides are stoichiometric reducing agents that can achieve high enantioselectivity in the reduction of prochiral ketones. A well-known example is the Midland Alpine-Borane reduction, which utilizes a chiral borane derived from (+)- or (-)-α-pinene.
Reaction Principle:
The chiral borane reagent selectively delivers a hydride to one face of the prochiral ketone through a six-membered ring transition state. The stereochemical outcome is determined by the chirality of the α-pinene used.
Experimental Workflow:
Caption: Workflow for Alpine-Borane Reduction.
General Protocol for Alpine-Borane Reduction of Acetophenone:
Materials:
-
Alpine-Borane® (0.5 M solution in THF, from (+)-α-pinene)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide solution (3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the Alpine-Borane® solution (1.2 eq, 1.2 mmol, 2.4 mL of 0.5 M solution).
-
Cool the solution to 0 °C.
-
Add acetophenone (1.0 eq, 1.0 mmol, 120 mg) dissolved in a minimal amount of anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully add 3 M sodium hydroxide solution (2 mL).
-
Slowly add 30% hydrogen peroxide (2 mL) dropwise, ensuring the temperature does not exceed 20 °C.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Data Presentation:
| Ketone Substrate | Chiral Borane Reagent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | Alpine-Borane ((+)-α-pinene) | RT | 48 | 85 | 92 (R) |
| 1-Hexyn-3-one | Alpine-Borane ((+)-α-pinene) | RT | 24 | 90 | >99 (R) |
| Ethyl levulinate | Alpine-Borane ((+)-α-pinene) | RT | 72 | 78 | 88 (R) |
Enzymatic Reduction of Prochiral Ketones
Biocatalytic reduction of prochiral ketones using ketoreductases (KREDs) offers high enantioselectivity under mild reaction conditions. These enzymes often utilize a cofactor such as NADH or NADPH, which is regenerated in situ.
Reaction Principle:
The prochiral ketone binds to the active site of the ketoreductase in a specific orientation. The enzyme then facilitates the transfer of a hydride from the cofactor (e.g., NADPH) to the carbonyl carbon, leading to the formation of a single enantiomer of the alcohol.
Signaling Pathway (Logical Relationship):
Caption: Catalytic Cycle of a Ketoreductase with Cofactor Regeneration.
General Protocol for a Whole-Cell Bioreduction:
Materials:
-
E. coli cells overexpressing a ketoreductase
-
Prochiral ketone
-
Glucose
-
NADP⁺ (catalytic amount)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, if needed for substrate solubility)
-
Incubator shaker
-
Centrifuge
Procedure:
-
In a flask, prepare a mixture of potassium phosphate buffer (100 mM, pH 7.0), glucose (1.2 eq), and a catalytic amount of NADP⁺.
-
Add the prochiral ketone (1.0 eq) to the buffer solution. If the ketone has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible co-solvent like isopropanol.
-
Initiate the reaction by adding the E. coli cells containing the overexpressed ketoreductase.
-
Seal the flask and place it in an incubator shaker at a suitable temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product if necessary, and determine the enantiomeric excess.
Data Presentation:
| Ketone Substrate | Biocatalyst | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Ethyl 4-chloroacetoacetate | Rhodotorula glutinis | Glucose | 30 | 24 | >99 | 98 (S) |
| Acetophenone | Daucus carota (carrot) | - | RT | 72 | 80 | 98 (S) |
| 4'-Chloroacetophenone | Malus pumila (apple) | - | RT | 72 | 85 | >99 (R) |
References
Application Notes and Protocols for the Removal of the Menthyl Group from (1R)-(-)-Dimenthyl Succinate Adducts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The menthyl group is a widely used chiral auxiliary in asymmetric synthesis, facilitating the separation of diastereomers. Following the successful separation of a (1R)-(-)-dimenthyl succinate adduct, the efficient and clean removal of the menthyl protecting groups is a critical step to yield the desired enantiomerically pure succinic acid derivative. The steric hindrance of the bulky menthyl group can present challenges for its removal. This document provides detailed protocols for three common methods for the deprotection of the menthyl ester: acidic hydrolysis, basic hydrolysis (saponification), and reductive cleavage. A comparative analysis of these methods is presented to aid in the selection of the most appropriate protocol based on the desired final product and the stability of the target molecule.
Data Presentation: Comparative Analysis of Deprotection Methods
The selection of a deprotection strategy depends on factors such as the desired product (carboxylic acid or alcohol), the stability of the adduct to acidic or basic conditions, and the desired yield and reaction time. The following table summarizes quantitative data for different methods of menthyl ester cleavage. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.
| Deprotection Method | Product | Reagents & Conditions | Reaction Time | Yield (%) | Reference(s) |
| Acidic Hydrolysis | Dicarboxylic Acid | 6 M aq. HCl, 1,4-dioxane, 75 °C | 4 days | 48% | [1] |
| Basic Hydrolysis (Saponification) | Dicarboxylate Salt | 1 M aq. LiOH, MeOH or THF, rt → 45 °C | - | Incomplete reaction (monocarboxylic acid formed) | [1] |
| Reductive Cleavage | Diol | LiAlH₄, THF, 0 °C to rt | - | Generally high (Specific data for menthyl succinate not available) | [2][3][4] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis for the Formation of Dicarboxylic Acid
This protocol is suitable for substrates that are stable to strong acidic conditions and when the desired product is the dicarboxylic acid. The prolonged reaction time is due to the steric hindrance of the menthyl group.[1]
Materials:
-
This compound adduct
-
6 M Hydrochloric acid (HCl)
-
1,4-Dioxane
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the this compound adduct in 1,4-dioxane.
-
Add a sufficient volume of 6 M aqueous HCl to the flask.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 75 °C.
-
Maintain the reaction at this temperature for 4 days, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude dicarboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Basic Hydrolysis (Saponification) for the Formation of Dicarboxylate Salt
Basic hydrolysis, or saponification, is a common method for ester cleavage. However, due to the steric hindrance of the menthyl group, this method may lead to incomplete reaction or require harsh conditions.[1][5][6] It is crucial to monitor the reaction closely.
Materials:
-
This compound adduct
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound adduct in methanol or THF in a round-bottom flask.
-
Add 1 M aqueous LiOH or NaOH solution to the flask.
-
Stir the reaction mixture at room temperature and monitor the progress. If the reaction is slow, gently heat the mixture to 45 °C.
-
Upon completion of the reaction (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove the liberated (-)-menthol.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with 1 M HCl.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude dicarboxylic acid.
-
Purify the product as necessary via recrystallization or column chromatography.
Protocol 3: Reductive Cleavage for the Formation of a Diol
This method is employed when the desired product is the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently reduces esters to primary alcohols.[2][3][4] Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound adduct
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (flame-dried)
-
Inert gas supply (N₂ or Ar)
-
Magnetic stir plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
In a separate flask, dissolve the this compound adduct in anhydrous THF.
-
In the reaction flask, carefully suspend LiAlH₄ in anhydrous THF.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Slowly add the solution of the dimenthyl succinate adduct to the LiAlH₄ suspension via a syringe or dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back down to 0 °C.
-
Quenching (Fieser workup): Cautiously and sequentially add the following dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
A granular precipitate should form. Stir the mixture for an additional 15-30 minutes.
-
Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes.
-
Filter the solid through a pad of Celite or a Buchner funnel and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for Menthyl Group Removal.
Caption: Acidic Hydrolysis Protocol Workflow.
Caption: Reductive Cleavage Protocol Workflow.
References
- 1. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
Application Notes and Protocols: (1R)-(-)-Dimenthyl Succinate in Chiral Ligand Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-(-)-Dimenthyl succinate, more commonly referred to as (1R)-(-)-dimethyl succinate, and its derivatives are versatile chiral building blocks in the synthesis of enantiomerically pure compounds, including chiral ligands for asymmetric catalysis. The C4 backbone of succinic acid provides a valuable scaffold for the construction of C2-symmetric ligands, which are highly effective in a wide range of stereoselective transformations. This document provides detailed application notes and protocols for the conceptual and practical synthesis of chiral ligands derived from chiral succinate precursors.
While a direct, one-step synthesis of a widely recognized chiral ligand from (1R)-(-)-dimethyl succinate is not extensively documented, this guide presents a representative protocol for the synthesis of a C2-symmetric bis(oxazoline) (BOX) ligand. Additionally, a detailed, multi-step protocol is provided for the synthesis of a chiral diphosphine ligand, demonstrating a plausible and instructive pathway from a chiral dimethyl succinate derivative.
I. Synthesis of a C2-Symmetric Bis(oxazoline) (BOX) Ligand
Bis(oxazoline) ligands are a class of "privileged" chiral ligands known for their effectiveness in a variety of metal-catalyzed asymmetric reactions. The following is a well-established, two-step procedure for the synthesis of a cyclopropyl-linked bis(oxazoline) ligand from commercially available chiral amino alcohols and a malonate derivative. This serves as a prime example of constructing a C2-symmetric ligand.[1][2]
Experimental Protocol: Synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole)
Step 1: Synthesis of Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane
-
Materials:
-
(1R,2S)-(+)-cis-1-Amino-2-indanol (2.1 equiv)
-
Diethyl malonimidate dihydrochloride (1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add (1R,2S)-(+)-cis-1-amino-2-indanol and dichloromethane.
-
Add diethyl malonimidate dihydrochloride to the stirred solution.
-
Heat the mixture to 80 °C in a water bath.
-
After 5 minutes at 80 °C, remove the flask from the water bath and continue stirring until the solution cools to room temperature, during which the product will precipitate.
-
Filter the resulting white solid and dry under vacuum to yield the desired bis(oxazoline) intermediate.[1]
-
Step 2: Synthesis of the Final Cyclopropyl-Linked BOX Ligand
-
Materials:
-
Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane (1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried 1-L three-necked round-bottomed flask under a nitrogen atmosphere, dissolve the bis(oxazoline) intermediate from Step 1 in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath and stir for 15 minutes.
-
Further steps to complete the cyclopropane linkage would follow established literature procedures, which typically involve deprotonation and reaction with a suitable electrophile.
-
This synthesis is advantageous as it is high-yielding and does not require chromatographic purification.[1]
II. Proposed Synthesis of a Chiral Diphosphine Ligand from a Chiral Dimethyl Succinate Derivative
This section outlines a conceptual yet chemically sound multi-step synthesis of a chiral diphosphine ligand starting from a chiral derivative of dimethyl succinate. This pathway illustrates the utility of chiral succinates as precursors to C2-symmetric ligands.
Logical Workflow for Chiral Diphosphine Synthesis
Caption: Synthetic pathway from a succinate derivative to a chiral diphosphine ligand.
Step 1: Enantioselective Synthesis of (S)-Dimethyl 2-Methylsuccinate
Chiral dimethyl 2-methylsuccinate is a valuable building block for many active pharmaceutical ingredients.[3] An efficient method for its enantioselective synthesis is through the asymmetric reduction of a C=C double bond in precursors like dimethyl mesaconate using ene-reductases.
-
Experimental Protocol (Enzymatic Reduction):
-
Reaction Setup: In a conical flask, combine dimethyl mesaconate, NADP⁺, sodium formate, wet cells of Saccharomyces eubayanus ene-reductase (SeER), and a formate dehydrogenase in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Reaction Conditions: Shake the reaction mixture at a controlled temperature (e.g., 37 °C) for approximately 14-24 hours. Monitor the reaction progress by GC.
-
Work-up: After complete conversion, quench the reaction by adding 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield enantiomerically enriched (S)-dimethyl 2-methylsuccinate.
-
| Substrate | Biocatalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Dimethyl Mesaconate | SeER | 80% | 98% | [3] |
| Dimethyl Citraconate | Bac-OYE1 | 86% | 99% (for R-enantiomer) | [3] |
| Dimethyl Itaconate | AfER | 77% | 99% (for R-enantiomer) | [3] |
Step 2: Reduction of Chiral Dimethyl Succinate to the Corresponding 1,4-Diol
The reduction of the diester to a diol is a crucial step. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents can also be employed.
-
Experimental Protocol (Reduction):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral dimethyl 2-methylsuccinate in an anhydrous ether solvent (e.g., THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of sodium borohydride (NaBH₄) and lithium chloride (LiCl) in THF. The in-situ generation of a more reactive borohydride species facilitates the reduction of the ester.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water, followed by an acidic workup (e.g., 1 M HCl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude diol by column chromatography.
-
Step 3: Conversion of the Chiral 1,4-Diol to a Diphosphine Ligand
The chiral diol can be converted into a diphosphine ligand through a two-step process involving the formation of a ditosylate followed by nucleophilic substitution with a phosphide anion.
-
Experimental Protocol (Ditosylation and Phosphination):
-
Ditosylation:
-
Dissolve the chiral 1,4-diol in pyridine and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) and stir the reaction at this temperature for several hours, then allow it to warm to room temperature overnight.
-
Work up the reaction by pouring it into ice-water and extracting the product with an organic solvent. Wash the organic layer with dilute acid, water, and brine, then dry and concentrate to yield the crude ditosylate, which can be purified by recrystallization or chromatography.
-
-
Phosphination:
-
Prepare lithium diphenylphosphide (LiPPh₂) by reacting triphenylphosphine with lithium metal in THF.
-
In a separate flask under an inert atmosphere, dissolve the chiral ditosylate in THF.
-
Slowly add the freshly prepared LiPPh₂ solution to the ditosylate solution at low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting crude diphosphine ligand by chromatography or recrystallization under inert conditions.
-
-
Conclusion
(1R)-(-)-Dimethyl succinate and its chiral analogues are valuable precursors for the synthesis of sophisticated chiral ligands. While direct synthetic routes may not always be apparent, multi-step sequences involving enantioselective synthesis, reduction, and functional group interconversion provide a clear and viable pathway to important classes of chiral ligands such as BOX and diphosphine ligands. The protocols and workflows presented here offer a foundational guide for researchers in the field of asymmetric catalysis and drug development to harness the potential of these versatile chiral building blocks.
References
- 1. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration [mdpi.com]
Enantioselective conjugate addition reactions mediated by (1R)-(-)-Dimenthyl succinate
Topic: Enantioselective Conjugate Addition Reactions Mediated by Chiral Succinate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific chiral auxiliary "(1R)-(-)-Dimenthyl succinate" was not found in the reviewed scientific literature for mediating enantioselective conjugate addition reactions. It is possible that this is a non-standard nomenclature or a proprietary reagent. The following application notes are based on the closely related and well-documented use of chiral fumarates, which are unsaturated precursors to succinates, in diastereoselective conjugate addition reactions. This approach provides a robust methodology for the asymmetric synthesis of functionalized succinate derivatives.
Introduction
Enantioselective conjugate addition is a powerful synthetic tool for the formation of carbon-carbon bonds in a stereocontrolled manner, yielding chiral molecules that are pivotal in pharmaceutical and natural product synthesis.[1] The use of chiral auxiliaries temporarily attached to the substrate is a well-established strategy to induce facial selectivity in the addition of nucleophiles to α,β-unsaturated systems.[1] This document details the application of chiral fumarates, specifically those derived from commercially available chiral auxiliaries, in diastereoselective conjugate addition reactions with organocuprates to produce enantioenriched succinate derivatives.[2][3][4]
Reaction Principle and Stereochemical Rationale
The core principle of this methodology lies in the use of a chiral auxiliary to control the stereochemical outcome of the conjugate addition of an organocuprate to a fumarate system. The chiral auxiliary creates a sterically biased environment, directing the incoming nucleophile to one face of the double bond over the other.
A proposed model for the diastereoselectivity involves the formation of a chelated intermediate. The Lewis basic sites on the chiral auxiliary can coordinate with the metal center of the organocuprate reagent, leading to a rigid, well-defined transition state that dictates the stereochemical course of the reaction.
Quantitative Data Summary
The following table summarizes the results for the diastereoselective conjugate addition of various monoorganocuprates to a chiral fumarate derived from a commercially available oxazolidinone chiral auxiliary.
| Entry | R in Li[RCuI] | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | n-Bu | 3a | 85 | >95:5 |
| 2 | i-Pr | 3b | 78 | >95:5 |
| 3 | Ph | 3c | 91 | >95:5 |
| 4 | Vinyl | 3d | 75 | >95:5 |
Data extracted from studies on diastereoselective conjugate additions to chiral fumarates.[2][4]
Experimental Protocols
General Procedure for the Diastereoselective Conjugate Addition of Organocuprates to a Chiral Fumarate
This protocol describes a general method for the conjugate addition of a monoorganocuprate to a chiral fumarate.
Materials:
-
Chiral fumarate (e.g., derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Anhydrous tetrahydrofuran (THF)
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., n-BuLi, i-PrLi, PhLi)
-
Iodotrimethylsilane (TMSI)
-
Triethylamine
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (1.5 equivalents).
-
Add anhydrous THF and cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (1.5 equivalents) to the stirred suspension. The formation of the organocopper species is often indicated by a color change.
-
Stir the resulting solution for 40 minutes at -78 °C.
-
Add TMSI (1.35 equivalents) dropwise and continue stirring for an additional 30 minutes.
-
In a separate flask, dissolve the chiral fumarate (1.0 equivalent) in anhydrous THF.
-
Add the solution of the chiral fumarate dropwise to the organocuprate solution at -78 °C.
-
Stir the reaction mixture for 6 hours at -78 °C.
-
Quench the reaction by adding triethylamine (5.0 equivalents) and stir for 1 hour.
-
Add saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.
-
Stir the biphasic mixture until a homogeneous blue solution is obtained.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired succinate derivative.
Visualizations
Experimental Workflow
Caption: General workflow for the diastereoselective conjugate addition.
Proposed Stereochemical Model
Caption: Proposed chelation-controlled stereochemical model.
Conclusion
The diastereoselective conjugate addition of organocuprates to chiral fumarates provides a reliable and highly stereoselective method for the synthesis of enantioenriched succinate derivatives. The reaction proceeds with excellent diastereoselectivity for a range of nucleophiles. While the specific reagent "this compound" was not identified as a mediator in the literature, the principles outlined here with related chiral succinate precursors offer a valuable strategy for asymmetric synthesis in research and development. Researchers are encouraged to explore various chiral auxiliaries to optimize reactions for their specific targets.
References
- 1. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 2. Diastereoselective addition of monoorganocuprates to a chiral fumarate: reaction development and synthesis of (–)-dihydroprotolichesterinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective addition of monoorganocuprates to a chiral fumarate: reaction development and synthesis of (-)-dihydroprotolichesterinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (−)-dihydroprotolichesterenic acid via diastereoselective conjugate addition to chiral fumarates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Kinetic Resolution of Racemic Mixtures
Topic: Kinetic Resolution of Racemic Secondary Alcohols via Lipase-Catalyzed Enantioselective Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinetic resolution is a widely employed technique in organic chemistry for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer. While the user specified an interest in (1R)-(-)-Dimenthyl succinate, this particular reagent is not commonly documented in scientific literature for kinetic resolution. Therefore, this document provides a detailed application note and protocol for a broadly applicable and well-established method: the lipase-catalyzed kinetic resolution of racemic secondary alcohols.
Lipases are enzymes that exhibit high enantioselectivity in the acylation of alcohols, making them ideal biocatalysts for these transformations.[1][2] They offer the advantages of mild reaction conditions, high selectivity, and environmental compatibility.[1] This application note will focus on the resolution of a model racemic secondary alcohol using a commercially available lipase and a common acyl donor.
Principle of the Method
The lipase-catalyzed kinetic resolution of a racemic secondary alcohol involves the enantioselective acylation of one of the alcohol's enantiomers. In a typical procedure, the racemic alcohol is treated with an acyl donor in the presence of a lipase. The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the R-enantiomer) at a significantly higher rate than the other (the S-enantiomer).
This results in a mixture containing the acylated R-enantiomer (ester) and the unreacted S-enantiomer (alcohol). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the remaining substrate and the product. The two compounds can then be separated by standard chromatographic techniques. The maximum theoretical yield for each enantiomer in a kinetic resolution is 50%.[2]
Experimental Protocols
Protocol 1: Screening of Lipases for Optimal Activity and Enantioselectivity
Objective: To identify the most effective lipase for the kinetic resolution of a specific racemic secondary alcohol.
Materials:
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Racemic secondary alcohol (e.g., 1-phenylethanol)
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Various immobilized lipases (e.g., Novozym 435 (Candida antarctica Lipase B), Lipase PS from Pseudomonas cepacia, Lipase from Candida rugosa)
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Acyl donor (e.g., vinyl acetate)
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Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether (MTBE))
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Small reaction vials with caps
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Thermostated shaker or magnetic stirrer with temperature control
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Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
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In separate vials, place the racemic secondary alcohol (e.g., 0.1 mmol) and a small amount of the immobilized lipase (e.g., 10 mg).
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Add the anhydrous organic solvent (1 mL) to each vial.
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Add the acyl donor (e.g., vinyl acetate, 0.2 mmol, 2 equivalents) to each vial to initiate the reaction.
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Seal the vials and place them in a thermostated shaker at a set temperature (e.g., 30-40 °C).
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After a predetermined time (e.g., 24 hours), take a small aliquot from each reaction mixture.
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Filter the aliquot to remove the enzyme.
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Analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol (e.e.s) and the formed ester (e.e.p).
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Calculate the enantiomeric ratio (E) for each lipase to determine the most selective catalyst.
Protocol 2: Preparative Scale Kinetic Resolution
Objective: To resolve a larger quantity of the racemic secondary alcohol using the optimized conditions from Protocol 1.
Materials:
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Racemic secondary alcohol (e.g., 1.0 g)
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Optimized immobilized lipase
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Acyl donor
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Anhydrous organic solvent
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Reaction flask equipped with a magnetic stirrer
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Temperature control system (e.g., oil bath)
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Filtration apparatus
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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To a flame-dried reaction flask under an inert atmosphere, add the racemic secondary alcohol (1.0 g, 1 equivalent).[1]
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Add the optimized immobilized lipase (e.g., 10-20% by weight of the substrate).[1]
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Add the anhydrous organic solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).[1]
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Begin stirring and bring the mixture to the optimal temperature.
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Add the acyl donor (typically 1.5 equivalents for ~50% conversion).[1]
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Monitor the reaction progress by periodically taking small samples and analyzing them by chiral GC or HPLC.[1]
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Once the conversion is close to 50% and high enantiomeric excess is achieved, stop the reaction by filtering off the immobilized lipase.[1] The lipase can often be washed and reused.[1]
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Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[1]
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Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to obtain the two enantiomerically enriched compounds.[1]
Data Presentation
The efficiency of a kinetic resolution is evaluated by the conversion (c), the enantiomeric excess of the substrate (e.e.s) and product (e.e.p), and the enantiomeric ratio (E).
| Lipase Catalyst | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e.s (%) | e.e.p (%) | E-value |
| Novozym 435 | Vinyl Acetate | Toluene | 6 | 50 | >99 | 98 | >200 |
| Lipase PS (P. cepacia) | Vinyl Acetate | Hexane | 24 | 48 | 95 | 98 | 150 |
| C. rugosa Lipase | Isopropenyl Acetate | MTBE | 48 | 45 | 80 | 90 | 40 |
Table 1: Representative data for the screening of various lipases in the kinetic resolution of a racemic secondary alcohol. The E-value is a measure of the enzyme's enantioselectivity.
| Substrate | Product | Reaction Scale | Yield (%) | e.e. (%) |
| (S)-1-phenylethanol | Unreacted Substrate | 1 g | 48 | >99 |
| (R)-1-phenylethyl acetate | Acylated Product | 1 g | 49 | 98 |
Table 2: Representative results for a preparative scale kinetic resolution of 1-phenylethanol using Novozym 435.
Visualizations
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Caption: Simplified principle of lipase-catalyzed kinetic resolution.
References
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity in Reactions with (1R)-(-)-Dimenthyl Succinate
Welcome to the technical support center for optimizing diastereoselective reactions involving (1R)-(-)-dimenthyl succinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high diastereoselectivity in their experiments.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Alkylation Reactions
Q: I am observing a low diastereomeric ratio in my alkylation reaction with a this compound-derived enolate. What are the primary factors I should investigate?
A: Low diastereoselectivity in the alkylation of this compound enolates can stem from several critical experimental parameters. The key is to control the formation of a single, geometrically defined enolate and to ensure the electrophile approaches from the sterically less hindered face, as directed by the bulky menthyl groups.
Primary Factors to Investigate:
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Enolate Geometry and Formation: The stereochemical outcome is highly dependent on the geometry (E/Z) of the enolate. Incomplete or reversible enolate formation can lead to a mixture of enolates, resulting in poor diastereoselectivity.
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Base Selection: The choice of base is crucial. A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is often used to ensure complete and irreversible deprotonation, which typically favors the formation of a single enolate isomer.[1] Weaker bases may lead to an equilibrium between the starting material and the enolate, eroding stereocontrol.
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Deprotonation Time and Temperature: Ensure sufficient time at low temperature (e.g., -78 °C) for complete enolate formation before adding the electrophile.
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Reaction Temperature: Lower reaction temperatures are generally preferable.[1] They increase the energy difference between the diastereomeric transition states, thereby enhancing the selectivity for the favored product. Maintain a low temperature (e.g., -78 °C) throughout the enolate formation and alkylation steps.
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Solvent Choice: The solvent can influence the aggregation state and reactivity of the lithium enolate. Anhydrous tetrahydrofuran (THF) is a commonly used solvent that generally gives good results.
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Electrophile Structure: The steric bulk of the electrophile can influence the facial selectivity of its approach to the enolate. Highly reactive and less sterically demanding electrophiles may exhibit lower diastereoselectivity.
Troubleshooting Workflow for Low Diastereoselectivity in Alkylation
References
Side reactions and byproduct formation in (1R)-(-)-Dimenthyl succinate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R)-(-)-Dimenthyl Succinate. Our focus is on addressing common side reactions and byproduct formation to help optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound?
A1: The most common methods for synthesizing this compound involve the esterification of either succinic acid or succinic anhydride with (1R,2S,5R)-(-)-menthol. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or a base, like 4-dimethylaminopyridine (DMAP).
Q2: What is the most common byproduct in this synthesis, and why does it form?
A2: The most prevalent byproduct is (1R)-(-)-monomenthyl succinate.[1][2] Succinic acid is a dicarboxylic acid, meaning it has two carboxylic acid groups that can react with menthol. If the reaction is incomplete or the stoichiometry is not optimized for diester formation, the reaction may stop after only one of the carboxylic acid groups has been esterified, resulting in the monoester.[1][2]
Q3: Can other side reactions occur during the synthesis?
A3: Yes, other side reactions can occur, particularly under harsh conditions. These may include:
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Dehydration of (-)-menthol: Under strong acid catalysis and elevated temperatures, (-)-menthol can undergo dehydration to form various menthene isomers.
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Formation of succinic anhydride: When using succinic acid as a starting material, high temperatures can lead to its dehydration to form succinic anhydride.
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Hydrolysis of the ester: The esterification reaction is reversible. The presence of excess water can lead to the hydrolysis of both the mono- and di-esters back to succinic acid and (-)-menthol, thereby reducing the overall yield.
Q4: How can I monitor the progress of the reaction to minimize byproduct formation?
A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of starting materials and the formation of the desired diester and any byproducts. This allows for the determination of the optimal reaction time to maximize the yield of this compound while minimizing the formation of the monoester.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC or GC until the starting material is consumed. - Gradually increase the reaction temperature within a safe range for the reactants and solvent. |
| Reversible reaction equilibrium favoring starting materials. | - Use an excess of (-)-menthol to shift the equilibrium towards the product. - If using succinic acid, remove water as it forms using a Dean-Stark apparatus or molecular sieves. | |
| Product loss during workup. | - Optimize the pH during aqueous extraction to ensure the product remains in the organic phase. - Use caution during solvent removal to avoid loss of the product through volatilization. | |
| High proportion of (1R)-(-)-monomenthyl succinate byproduct | Insufficient amount of (-)-menthol. | - Increase the molar ratio of (-)-menthol to succinic acid/anhydride. A common strategy is to use at least a 2:1 molar ratio. |
| Short reaction time. | - Extend the reaction time to allow for the complete conversion of the monoester to the diester. | |
| Presence of unreacted succinic acid/anhydride | Ineffective catalysis. | - Ensure the catalyst is active and used in the appropriate amount. - For acid-catalyzed reactions, consider using a stronger acid catalyst if the reaction is sluggish. |
| Poor solubility of starting materials. | - Choose a solvent in which both the succinic acid/anhydride and (-)-menthol are soluble at the reaction temperature. | |
| Formation of menthene byproducts | Reaction temperature is too high or acid catalyst is too strong. | - Lower the reaction temperature. - Use a milder acid catalyst, such as p-toluenesulfonic acid instead of sulfuric acid. |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the expected qualitative effects of key reaction parameters on the product distribution in the synthesis of this compound.
| Parameter | Condition | Expected Impact on this compound Yield | Expected Impact on (1R)-(-)-monomenthyl succinate Byproduct |
| Molar Ratio of (-)-Menthol to Succinic Acid/Anhydride | Low (e.g., 1:1) | Lower | Higher |
| High (e.g., >2:1) | Higher | Lower | |
| Reaction Time | Short | Lower | Higher |
| Long | Higher (up to a point of equilibrium or decomposition) | Lower (as it is converted to the diester) | |
| Temperature | Low | Lower reaction rate | May be present in higher proportion if reaction is incomplete |
| High | Higher reaction rate, but risk of side reactions (e.g., dehydration of menthol) | Lower (if sufficient time is allowed for conversion to diester) | |
| Catalyst | Acid (e.g., H₂SO₄, p-TsOH) | Effective for esterification | Formation depends on stoichiometry and time |
| Base (e.g., DMAP with succinic anhydride) | Effective for esterification | Formation depends on stoichiometry and time | |
| Water Removal (for succinic acid) | Inefficient | Lower | Higher (equilibrium favors reactants and monoester) |
| Efficient (e.g., Dean-Stark trap) | Higher | Lower |
Experimental Protocols
Key Experiment: Synthesis of this compound from Succinic Anhydride and (-)-Menthol
This protocol is a representative method for the synthesis of this compound.
Materials:
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Succinic anhydride
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(1R,2S,5R)-(-)-Menthol
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4-(Dimethylamino)pyridine (DMAP)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) and (1R,2S,5R)-(-)-menthol (2.2 eq) in anhydrous dichloromethane.
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Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 eq) to the solution.
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Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
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After the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Visualizations
Reaction Pathway and Side Reactions
References
Technical Support Center: Purification of (1R)-(-)-Dimenthyl Succinate Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (1R)-(-)-Dimenthyl succinate products.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Poor Separation of Diastereomers During Chromatography
| Symptom | Potential Cause | Troubleshooting Steps |
| Co-elution or Poor Resolution | Inadequate stationary phase selectivity. Diastereomers often have very similar physical properties, making separation challenging. | - Optimize Stationary Phase: Consider using a different stationary phase. For diastereomers, reversed-phase chromatography (e.g., C18) can be effective. Chiral chromatography columns are generally required for enantiomers but can also be effective for diastereomers. - Stacking Columns: For flash chromatography, stacking columns can improve resolution. |
| Non-optimal mobile phase composition. | - Gradient Elution: Implement a gradient elution to improve separation. - Solvent Screening: Experiment with different solvent systems (e.g., hexane/ethanol, methanol/water) to enhance selectivity. | |
| Peak Tailing | - Sample overload. - Secondary interactions with the stationary phase. | - Reduce Sample Load: Decrease the amount of sample injected onto the column. - Modify Mobile Phase: Add a modifier to the mobile phase, such as a small amount of acid or base, to reduce secondary interactions. |
| Inconsistent Retention Times | - Fluctuations in temperature or mobile phase composition. - Column degradation. | - Control Temperature: Use a column oven to maintain a constant temperature. - Ensure Mobile Phase Consistency: Prepare fresh mobile phase and ensure proper mixing. - Column Equilibration: Ensure the column is fully equilibrated before each injection. |
Issue 2: Low Yield or Purity After Recrystallization
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | - The compound is too soluble in the chosen solvent. - Insufficient cooling or precipitation time. | - Solvent Selection: Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. - Optimize Cooling: Cool the solution slowly to allow for proper crystal formation. Consider extending the cooling time or using a lower temperature. |
| Product Contaminated with Impurities | - Impurities co-precipitate with the product. - Inefficient removal of mother liquor. | - Hot Filtration: If impurities are insoluble at high temperatures, perform a hot filtration step before crystallization. - Washing: Wash the crystals with a small amount of cold, fresh solvent to remove residual mother liquor. |
| Oily Product or Failure to Crystallize | - Presence of impurities that inhibit crystallization. - Supersaturation. | - Seed Crystals: Add a small seed crystal of the pure compound to induce crystallization. - Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites. - Further Purification: If oiling out persists, consider a preliminary purification step like column chromatography to remove problematic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
Common impurities can include unreacted starting materials (succinic acid and l-menthol), the other diastereomer ((1S)-(-)-Dimenthyl succinate), and byproducts from side reactions. The purity of the final product is crucial, especially for pharmaceutical applications where even small amounts of impurities can affect the final product's efficacy and safety.
Q2: Which chromatographic technique is best for separating the diastereomers of dimenthyl succinate?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating diastereomers. Flash chromatography using reversed-phase cartridges is a cost-effective and high-throughput alternative for preparative scale purification. The choice often depends on the scale of purification and the available equipment. Studies have shown that gradient non-chiral SFC can be more successful than traditional non-chiral HPLC for separating diverse sets of diastereomers.
Q3: How can I determine the chiral purity of my this compound product?
Chiral purity is typically determined using chiral HPLC or Gas Chromatography (GC). Another method involves derivatization with a chiral resolving agent to form diastereomers that can be distinguished and quantified by NMR spectroscopy.
Q4: Can I use recrystallization to separate the diastereomers of dimenthyl succinate?
Yes, since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. However, this method may require multiple recrystallization steps to achieve high diastereomeric purity and can sometimes be less efficient than chromatographic methods.
Experimental Protocols
Protocol 1: Flash Chromatography for Diastereomer Separation
This protocol is a general guideline for separating diastereomers using flash chromatography with a reversed-phase C18 column.
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Sample Preparation: Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).
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Column Equilibration: Equilibrate the C18 flash column with the initial mobile phase composition (e.g., a mixture of water and acetonitrile).
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Sample Loading: Load the dissolved sample onto the column.
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Elution: Begin the elution with the initial mobile phase. A gradient elution, where the percentage of the stronger solvent (e.g., acetonitrile) is gradually increased, is often necessary to achieve good separation.
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Fraction Collection: Collect fractions as they elute from the column.
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Analysis: Analyze the collected fractions by a suitable analytical method (e.g., HPLC or TLC) to identify the fractions containing the pure desired diastereomer.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Chiral Purity Analysis by HPLC
This protocol outlines the general steps for determining the enantiomeric excess or diastereomeric ratio.
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Column Selection: Choose a suitable chiral stationary phase (CSP) column known to be effective for separating similar chiral compounds.
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Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). Degas the mobile phase before use.
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System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate and temperature until a stable baseline is achieved.
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Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
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Injection: Inject a small volume of the sample solution onto the column.
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Data Acquisition: Record the chromatogram. The two diastereomers should appear as separate peaks.
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Data Analysis: Integrate the peak areas of the two diastereomers. Calculate the diastereomeric ratio or excess using the peak areas.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation
| Technique | Typical Stationary Phase | Advantages | Considerations |
| Flash Chromatography | Reversed-Phase C18 | High throughput, lower cost, suitable for preparative scale. | May offer lower resolution compared to HPLC. |
| HPLC | Silica Gel, Chiral Stationary Phases | High resolution, well-established technique. | Can be time-consuming for method development, higher solvent consumption. |
| Supercritical Fluid Chromatography (SFC) | Non-chiral or Chiral Columns | Faster separations, lower solvent consumption than HPLC. | Requires specialized equipment. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor chromatographic separation of diastereomers.
Technical Support Center: Asymmetric Synthesis with (1R)-(-)-Dimenthyl Succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and low yields encountered during asymmetric synthesis using (1R)-(-)-dimenthyl succinate as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: I am observing very low yields after the alkylation step. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the alkylation of the enolate derived from this compound can stem from several factors. The primary areas to investigate are the enolate formation step, the reactivity of your electrophile, and the reaction conditions.
Troubleshooting Steps:
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Incomplete Enolate Formation: The concentration of the active nucleophile (the enolate) is critical. Ensure complete deprotonation of the succinate ester.
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Base Selection: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA). LDA is ideal for generating kinetic enolates at low temperatures.
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Base Stoichiometry: Use a slight excess of LDA (typically 1.05-1.1 equivalents) to ensure complete deprotonation.
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Temperature: Maintain a very low temperature (≤ -78 °C) during enolate formation to prevent side reactions.
-
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Poor Electrophile Reactivity: The nature of your alkylating agent is crucial.
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Highly reactive electrophiles (e.g., allylic or benzylic halides) generally give better yields.
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For less reactive electrophiles (e.g., secondary alkyl halides), consider the use of additives like HMPA or DMPU to increase the reactivity of the enolate.
-
-
Side Reactions: Unwanted side reactions can consume your starting material or product.
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Proton Exchange: Ensure all reagents and solvents are strictly anhydrous. Any protic source can quench the enolate.
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Self-condensation: Add the electrophile slowly at low temperature to minimize the risk of the enolate reacting with unreacted starting material.
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Q2: My diastereoselectivity is poor. How can I improve the facial selectivity of the alkylation?
A2: Poor diastereoselectivity indicates that the chiral auxiliary is not effectively directing the approach of the electrophile. This can often be addressed by optimizing the reaction conditions to enhance steric hindrance on one face of the enolate.
Troubleshooting Steps:
-
Enolate Geometry: The geometry of the enolate is critical for achieving high diastereoselectivity.
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Formation of the kinetic (Z)-enolate is often desired and is favored by using a bulky base like LDA at low temperatures (-78 °C) in a solvent like THF.
-
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Reaction Temperature: Temperature plays a significant role in selectivity.
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Lowering the reaction temperature during both enolate formation and alkylation can enhance diastereoselectivity by favoring the transition state with the lower activation energy.
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Solvent Effects: The solvent can influence the aggregation state and reactivity of the enolate.
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Aprotic, non-coordinating solvents like THF are generally preferred.
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Cation Chelation: The lithium cation from LDA can coordinate with the carbonyl oxygens, creating a more rigid chelated intermediate that enhances facial bias. The presence of additives can sometimes interfere with this.
Q3: I am struggling to remove the this compound auxiliary after the alkylation. What are the recommended cleavage conditions?
A3: Cleavage of the chiral auxiliary is typically achieved through hydrolysis of the ester linkages. The choice between acidic or basic conditions depends on the stability of your alkylated product.
Troubleshooting Steps:
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Basic Hydrolysis (Saponification): This is often the method of choice for substrates stable to basic conditions.
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Reagents: Lithium hydroxide (LiOH) in a mixture of THF and water is a common and effective choice.
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Procedure: Treat the substrate with an excess of LiOH at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
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Workup: Acidify the reaction mixture to protonate the carboxylate product and the menthol auxiliary, followed by extraction.
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Acidic Hydrolysis: This method is suitable for base-sensitive substrates.
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Reagents: A mixture of a strong acid like HCl or H₂SO₄ in a protic solvent system (e.g., acetic acid/water) can be used.
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Procedure: Refluxing the substrate in the acidic solution is often necessary. Careful monitoring is required to prevent product degradation.
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Q4: How can I separate the diastereomers if the diastereoselectivity of my reaction is not perfect?
A4: Even with optimized conditions, some amount of the minor diastereomer may be formed. Fortunately, diastereomers have different physical properties and can often be separated by standard laboratory techniques.
Troubleshooting Steps:
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Flash Column Chromatography: This is the most common method for separating diastereomers.
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Solvent System Screening: Use thin-layer chromatography (TLC) to screen various solvent systems to find one that provides good separation between the two diastereomers.
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Careful Execution: Running a slow and careful column is often necessary to achieve good separation.
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Crystallization: If your product is a solid, fractional crystallization can be an effective method for purification.
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One diastereomer may be less soluble in a particular solvent system, allowing it to crystallize out, leaving the other diastereomer in the mother liquor.
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Quantitative Data Summary
The following tables summarize typical conditions for key steps in asymmetric synthesis using chiral auxiliaries, which can be adapted for this compound.
Table 1: Typical Conditions for Enolate Formation
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, bulky, non-nucleophilic base favors kinetic enolate formation. |
| Solvent | Tetrahydrofuran (THF), anhydrous | Aprotic solvent, dissolves the enolate. |
| Temperature | -78 °C (Dry ice/acetone bath) | Favors kinetic control, minimizes side reactions. |
| Equivalents of Base | 1.05 - 1.1 eq | Ensures complete deprotonation. |
Table 2: General Conditions for Diastereoselective Alkylation
| Parameter | Condition | Rationale |
| Temperature | -78 °C to 0 °C | Lower temperatures generally lead to higher diastereoselectivity. |
| Electrophile Addition | Slow, dropwise addition | Minimizes side reactions and local temperature increases. |
| Additives | HMPA or DMPU (optional) | Can enhance the reactivity of the enolate, but may affect diastereoselectivity. |
Table 3: Conditions for Chiral Auxiliary Cleavage
| Method | Reagents | Typical Conditions |
| Basic Hydrolysis | LiOH in THF/H₂O | Room temperature to 40 °C. |
| Acidic Hydrolysis | HCl or H₂SO₄ in Acetic Acid/H₂O | Reflux. |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
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Enolate Formation:
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Dissolve the this compound derivative (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
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Slowly add LDA (1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.
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Stir the resulting solution at -78 °C for 30-60 minutes.
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Alkylation:
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Slowly add a solution of the alkylating agent (1.1-1.5 eq) in anhydrous THF to the enolate solution at -78 °C.
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Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.
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Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
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Workup:
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Allow the mixture to warm to room temperature.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: General Procedure for Basic Hydrolysis of the Chiral Auxiliary
-
Dissolution: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC. Gentle heating (e.g., to 40 °C) can be applied if the reaction is sluggish.
-
Workup:
-
Cool the reaction mixture to room temperature and acidify to a pH of ~2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to isolate the desired carboxylic acid. The (1R)-(-)-menthol auxiliary can also be recovered.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low yields.
Caption: Key factors for improving diastereoselectivity.
Troubleshooting guide for cleavage of the (1R)-(-)-menthyl auxiliary
Technical Support Center: (1R)-(-)-Menthyl Auxiliary Cleavage
This guide provides troubleshooting assistance for common issues encountered during the cleavage of the (1R)-(-)-menthyl chiral auxiliary. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My cleavage reaction is incomplete. What are the common causes and how can I resolve this?
Incomplete cleavage of a (1R)-(-)-menthyl auxiliary, typically from an ester, is a common problem that can often be solved by optimizing the reaction conditions.
Potential Causes & Solutions for Incomplete Hydrolysis:
-
Insufficient Base: The saponification of the sterically hindered menthyl ester requires an adequate amount of base.
-
Inadequate Reaction Time: The hydrolysis may be slow at room temperature.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating to 40-50 °C can help drive it to completion.[2]
-
-
Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently.
-
Solution: A solvent mixture, such as 3:1 tetrahydrofuran (THF) and water, is often effective for dissolving the menthyl ester substrate and the hydroxide base.[2]
-
Potential Causes & Solutions for Incomplete Reductive Cleavage:
-
Insufficient Reducing Agent: The reduction of the ester to an alcohol requires a sufficient quantity of a powerful reducing agent.
-
Solution: Use at least 1.5-2.0 equivalents of lithium aluminum hydride (LiAlH₄).[2]
-
-
Reaction Temperature: The reaction is typically started at 0 °C and then allowed to warm to room temperature.
-
Solution: Ensure the initial cooling is adequate and allow the reaction to stir for several hours at room temperature to ensure completion.[2]
-
Q2: How do I choose the correct method for cleaving the menthyl auxiliary?
The choice of cleavage method depends entirely on the desired functional group in your final product.[3]
-
For Carboxylic Acids: Use hydrolytic cleavage (saponification). This method employs a base, like LiOH, to hydrolyze the ester linkage.[1][3]
-
For Primary Alcohols: Use reductive cleavage. This method utilizes a strong reducing agent, such as LiAlH₄, to reduce the ester directly to the corresponding primary alcohol.[2][3]
Below is a decision workflow to help select the appropriate cleavage protocol.
Q3: I am observing epimerization at the α-carbon during cleavage. How can I prevent this?
Epimerization, or the loss of stereochemical purity at the carbon adjacent to the carbonyl, can occur under harsh basic conditions.
Mitigation Strategies:
-
Use Milder Conditions: If epimerization is a concern, avoid prolonged reaction times or high temperatures during basic hydrolysis.
-
Alternative Bases: While LiOH is common, other bases could be explored, though this may require significant optimization.
-
Reductive Cleavage: If the resulting alcohol is a viable intermediate, reductive cleavage with LiAlH₄ is less likely to cause epimerization at the α-carbon.
Q4: How can I recover the (1R)-(-)-menthol auxiliary for reuse?
A key advantage of using a chiral auxiliary is the ability to recover and reuse it.[1] The recovery procedure depends on the cleavage method used.
Recovery after Hydrolysis:
-
After acidifying the reaction mixture to protonate your carboxylic acid product, extract the product with an organic solvent.
-
Make the remaining aqueous layer basic again (pH > 10) with a base like NaOH.
-
Extract the aqueous layer multiple times with a solvent like diethyl ether. This will extract the (-)-menthol.
-
Combine the organic extracts containing the menthol, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate.[1]
Typical recovery yields for (-)-menthol are in the range of 85-95%.[1]
Experimental Protocols
Protocol 1: Hydrolytic Cleavage of (-)-Menthyl Esters
This protocol is used to convert the diastereomerically pure (-)-menthyl ester into the corresponding chiral carboxylic acid.[1]
Materials:
-
Diastereomerically enriched (-)-menthyl ester
-
Lithium hydroxide (LiOH), 2.0-3.0 equivalents
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the (-)-menthyl ester in a 3:1 mixture of THF and water.[2]
-
Add LiOH to the solution and stir the mixture at room temperature.[1]
-
Monitor the reaction's progress by TLC until the starting material is consumed. Gentle heating (40-50 °C) can be applied to accelerate the reaction if needed.[2]
-
Upon completion, cool the mixture and acidify to a pH of approximately 2 with 1 M HCl.[1]
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate to isolate the chiral carboxylic acid product.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Reductive Cleavage of (-)-Menthyl Esters
This protocol is used to convert the (-)-menthyl ester into the corresponding chiral primary alcohol.[2]
Materials:
-
Diastereomerically enriched (-)-menthyl ester
-
Lithium aluminum hydride (LiAlH₄), 1.5-2.0 equivalents
-
Anhydrous diethyl ether or THF
-
Water
-
15% aqueous Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the (-)-menthyl ester in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add a suspension of LiAlH₄ in the same solvent.[2]
-
Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring progress by TLC.[2]
-
Cool the reaction mixture back to 0 °C and perform a Fieser work-up by sequentially and cautiously adding:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)[2]
-
-
Stir the resulting mixture vigorously until a white, granular precipitate forms.
-
Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with ether or THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Parameter | Hydrolytic Cleavage (Saponification) | Reductive Cleavage | Reference |
| Primary Product | Carboxylic Acid | Primary Alcohol | [3] |
| Key Reagent | LiOH | LiAlH₄ | [1][2] |
| Reagent Equiv. | 2.0 - 5.0 | 1.5 - 2.0 | [2] |
| Typical Solvent | THF / Water | Anhydrous THF or Et₂O | [1][2] |
| Typical Temp. | Room Temp to 50 °C | 0 °C to Room Temp | [2] |
| Auxiliary Recovery | 85-95% | Possible via chromatography | [1] |
Troubleshooting Workflow
If you are experiencing issues with your cleavage reaction, follow this logical troubleshooting guide.
References
Technical Support Center: (1R)-(-)-Dimenthyl Succinate Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability and storage of (1R)-(-)-Dimenthyl succinate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in tightly sealed containers in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is 4°C for the neat compound, sealed and protected from moisture.[3][4] For solutions prepared in a solvent, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Always keep the compound away from heat, sparks, open flames, and direct sunlight.[1][3]
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway for this compound is hydrolysis.[5] As an ester, it is susceptible to breaking down in the presence of water, a reaction that can be catalyzed by acids or bases, to form succinic acid and methanol.[5][6][7] Additionally, thermal decomposition can occur at high temperatures, leading to the release of carbon monoxide (CO) and carbon dioxide (CO2).[1]
Q3: My sample of this compound shows unexpected analytical results (e.g., extra peaks in chromatography). What could be the cause?
A3: Unexpected peaks in analytical methods like HPLC or GC often indicate the presence of impurities or degradation products. The most likely cause is hydrolysis, which would result in the appearance of succinic acid and methanol. Contamination from incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents can also lead to degradation.[6] It is also important to ensure that the analytical method itself is validated and specific for this compound.
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated to monitor the purity and degradation of your sample.[8][9] This involves subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to generate potential degradation products and ensuring the analytical method can separate these from the intact compound. Regular testing of samples stored under recommended and accelerated conditions will provide data on the shelf-life and stability of the compound.
Q5: Are there any materials I should avoid when handling or storing this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[6] Contact with these materials should be avoided to prevent chemical reactions that could degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/GC analysis | - Hydrolysis due to exposure to moisture or incompatible pH.[5] - Contamination from storage container or handling. - Thermal degradation.[1] | - Ensure the use of anhydrous solvents and store in a desiccator. - Verify the cleanliness of all glassware and equipment. - Confirm that the storage temperature has been consistently maintained. |
| Decreased purity or assay value | - Long-term storage instability. - Exposure to incompatible materials (acids, bases, etc.).[6] - Repeated freeze-thaw cycles of solutions.[4] | - Re-analyze the compound to confirm the purity. - Review the storage and handling procedures to ensure compliance with recommendations. - Aliquot solutions into single-use vials to avoid freeze-thaw cycles.[4] |
| Change in physical appearance (e.g., color, turbidity) | - Degradation of the compound. - Presence of impurities or contaminants. | - Do not use the material. - Re-purify the compound if possible and re-characterize it. - Obtain a new, high-purity batch of the compound. |
| Poor solubility in organic solvents | - The compound may have degraded to less soluble products (e.g., succinic acid).[10] - The solvent may not be of sufficient purity or may contain water. | - Confirm the identity and purity of the compound using an appropriate analytical technique. - Use high-purity, anhydrous solvents. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C6H10O4 | [5] |
| Molecular Weight | 146.14 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Melting Point | 19 °C | [5] |
| Boiling Point | 195.3 °C | [5] |
| Solubility in Water | 8.5 g/L (20 ºC) | [6] |
| log Pow | 0.19 | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven and photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze all samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation for each condition.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to analyze this compound and its degradation products. Method development and validation are crucial.
1. Objective: To develop a quantitative HPLC method for the analysis of this compound in the presence of its degradation products.
2. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.8) may be effective.[9] An isocratic system using acetonitrile and a phosphate buffer (e.g., 50:50 v/v) can also be a starting point.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 35 °C.[8]
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 10 µL.
3. Method Validation:
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing samples from the forced degradation study.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a blank matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.
Visualizations
Caption: Hydrolysis degradation pathway of Dimenthyl Succinate.
Caption: Workflow for a comprehensive stability testing program.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl succinate | 106-65-0 [chemicalbook.com]
- 7. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of (1R)-(-)-Dimenthyl Succinate Production: A Technical Support Guide
The large-scale synthesis of enantiomerically pure compounds like (1R)-(-)-Dimenthyl succinate presents a unique set of challenges for researchers and drug development professionals. Achieving high yield, maintaining enantiomeric purity, and ensuring a cost-effective process are critical for successful production. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the production of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Monitor reaction completion using techniques like TLC or HPLC.[1] - Ensure the catalyst is active and used in the correct concentration. |
| Side reactions | - Optimize reaction temperature and pressure to minimize byproduct formation.[2] - Use a solvent that favors the desired reaction pathway. | |
| Product loss during work-up | - Employ an efficient extraction procedure. - Minimize transfer losses by using appropriate equipment. | |
| Low Enantiomeric Purity | Inefficient chiral catalyst or auxiliary | - Screen different chiral catalysts or auxiliaries to find the most effective one.[3] - Ensure the catalyst is not degrading during the reaction. |
| Racemization of the product | - Control the reaction temperature and pH to prevent racemization. - Choose a purification method that does not induce racemization. | |
| Difficult Purification | Impurities with similar physical properties | - Utilize high-performance liquid chromatography (HPLC) for separation. - Consider crystallization as a purification method, as it can be effective for separating isomers.[4][5] |
| Product instability | - Avoid high temperatures during purification. - Use a purification method that is compatible with the product's stability profile. | |
| Scalability Issues | Catalyst cost and recovery | - Use an immobilized or polymer-supported catalyst for easy recovery and reuse.[1] - Explore catalyst systems with high turnover numbers. |
| Reaction time | - Optimize reaction parameters (temperature, pressure, catalyst loading) to reduce batch time. - Consider continuous flow reaction technology for improved efficiency.[6] | |
| Inconsistent results at larger scales | - Ensure efficient mixing and heat transfer in the larger reactor. - Perform a thorough process hazard analysis before scaling up. |
Frequently Asked Questions (FAQs)
1. What are the common methods for synthesizing this compound?
Common methods for synthesizing chiral esters like this compound include enzymatic kinetic resolution, chemo-catalytic asymmetric hydrogenation, and the use of chiral auxiliaries. The choice of method often depends on factors like substrate specificity, desired enantiopurity, catalyst cost, and scalability.[1][7]
2. How can I improve the enantioselectivity of my reaction?
To improve enantioselectivity, consider the following:
-
Catalyst Selection: The choice of a chiral catalyst is crucial. It may be necessary to screen several catalysts to find one that provides high enantiomeric excess (ee).
-
Reaction Conditions: Temperature, solvent, and pressure can all influence enantioselectivity. A systematic optimization of these parameters is often required.
-
Substrate Purity: Ensure the starting materials are of high purity, as impurities can sometimes interfere with the catalyst's performance.
3. What are the best practices for purifying this compound?
Purification of chiral esters can be challenging. Effective methods include:
-
Chromatography: Chiral column chromatography is a powerful tool for separating enantiomers.
-
Crystallization: If the product is crystalline, fractional crystallization can be an effective and scalable purification method.[4][5] It has been shown to be effective for purifying dimethyl succinate to a high purity of over 99.9%.[4][5]
-
Distillation: While potentially less effective for separating enantiomers, distillation can be used to remove other impurities.
4. How can I reduce the cost of large-scale production?
Reducing production costs often involves:
-
Catalyst Recycling: Using heterogeneous or immobilized catalysts allows for easier recovery and reuse, significantly lowering costs.[1]
-
Process Optimization: Optimizing reaction conditions to maximize yield and minimize reaction time can lead to substantial savings.
-
Solvent Selection: Choosing less expensive and environmentally friendly solvents is also a key consideration.
Experimental Protocols & Workflows
General Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a typical workflow for the asymmetric synthesis of a chiral ester.
Caption: A generalized workflow for asymmetric synthesis.
Troubleshooting Logic for Low Enantiomeric Purity
This diagram outlines a logical approach to troubleshooting low enantiomeric purity in a chiral synthesis.
Caption: A decision tree for addressing low enantiomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 3. article.scirea.org [article.scirea.org]
- 4. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 5. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
Technical Support Center: Analyzing Stereoisomeric Excess of (1R)-(-)-Dimenthyl Succinate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analyzing the stereoisomeric purity of (1R)-(-)-dimenthyl succinate derivatives. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I analyzing for diastereomeric excess (d.e.) instead of enantiomeric excess (e.e.)?
A: The "(1R)-(-)-menthyl" portion of your molecule is a chiral auxiliary derived from (-)-menthol, which has a fixed stereochemistry. When a new stereocenter is created on the succinate backbone of your derivative, the resulting stereoisomers are not mirror images (enantiomers) but are diastereomers. Diastereomers have different physical and chemical properties, which makes their separation and analysis distinct from that of enantiomers.[1]
Q2: What are the primary analytical methods for determining the diastereomeric excess of these compounds?
A: The most common and effective techniques are:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful for physically separating diastereomers.[1] These methods typically employ a chiral stationary phase (CSP) to enhance separation.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a highly effective method. Since diastereomers are chemically distinct, they often produce separate, quantifiable signals in the NMR spectrum without any additives.[3] In cases of signal overlap, a chiral solvating agent (CSA) or a chiral shift reagent can be used to induce greater chemical shift non-equivalence.[4][5]
-
Optical Methods: While polarimetry and circular dichroism (CD) are classic methods for analyzing chiral compounds, they are generally less direct for complex mixtures of diastereomers compared to chromatography and NMR.[6][7][8]
Q3: How do I choose the right analytical method for my needs?
A: The choice depends on factors like available equipment, required accuracy, sample throughput, and the specific properties of your derivative. The table below summarizes the key features of each primary method.
Q4: What is a Chiral Stationary Phase (CSP) and why is it important for chromatography?
A: A Chiral Stationary Phase is a column packing material that is itself chiral. It allows for the differential interaction with stereoisomers, leading to different retention times and enabling their separation.[1] For diastereomers, which already have different properties, a standard achiral column (like silica or C18) may sometimes provide separation.[2] However, if separation is challenging, a CSP can provide the necessary selectivity. Polysaccharide-based CSPs are often a good starting point.[1]
Q5: How does Nuclear Magnetic Resonance (NMR) distinguish between diastereomers?
A: Diastereomers have different spatial arrangements, and the protons (or other NMR-active nuclei) within each diastereomer exist in slightly different chemical environments. This difference results in distinct chemical shifts in the NMR spectrum.[3] The ratio of the diastereomers can be determined by integrating the area of their corresponding unique peaks.[9]
Troubleshooting Guides
Chromatography (HPLC/SFC/GC)
Q: My diastereomer peaks are not separating (poor resolution). What should I do?
-
Possible Cause: The mobile phase composition is not optimal for selectivity.
-
Solution: Systematically adjust the ratio of your solvents. For normal phase HPLC, try varying the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane/heptane mobile phase.[1]
-
-
Possible Cause: The stationary phase (column) is not appropriate.
-
Possible Cause: Flow rate or temperature are not optimized.
-
Solution: Lowering the flow rate can sometimes improve resolution, though it will increase run time. Optimizing the column temperature can also affect selectivity.[1]
-
Q: The retention time of my peaks is shifting between runs. Why?
-
Possible Cause: The column has not reached equilibrium with the mobile phase.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) before starting your analysis.
-
-
Possible Cause: "Memory effects" from previous analyses, especially if additives were used.[10]
-
Solution: Dedicate a column specifically for this analysis. If that is not possible, implement a rigorous column washing procedure between different methods. Flushing with a strong solvent like isopropanol or even dimethylformamide (for immobilized columns) can help "reset" the stationary phase.[11]
-
-
Possible Cause: Fluctuations in solvent composition or ambient temperature.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Use a column oven to maintain a constant temperature.
-
Q: My column backpressure is suddenly very high. How can I fix it?
-
Possible Cause: The column inlet frit is blocked by particulate matter from the sample or solvent.[11]
-
Solution: First, try reversing the flow direction through the column (disconnect from the detector) and flushing at a low flow rate to dislodge the blockage.[11] If this fails, the frit may need to be carefully replaced according to the manufacturer's instructions. Always filter your samples through a 0.45 µm syringe filter before injection to prevent this issue.[1]
-
NMR Spectroscopy
Q: I don't see separate signals for my diastereomers in the ¹H NMR spectrum. What can I try?
-
Possible Cause: The chemical shift difference between the diastereomers is too small to be resolved by the spectrometer.
-
Solution: Use a higher-field NMR spectrometer (e.g., move from 400 MHz to 600 MHz) to increase signal dispersion.
-
-
Possible Cause: The signals are simply overlapping by chance.
-
Solution: Acquire the spectrum in a different deuterated solvent. The change in solvent can alter the chemical shifts and may resolve the overlapping signals.
-
Q: The signals for my diastereomers are overlapping, making integration difficult. How can I improve the separation?
-
Possible Cause: Insufficient signal resolution for accurate quantification.
Data Presentation
Table 1: Comparison of Primary Analytical Methods
| Feature | Chiral Chromatography (HPLC/GC) | NMR Spectroscopy |
| Principle | Physical separation based on differential interactions with a stationary phase.[1] | In-situ analysis based on distinct chemical environments of nuclei in diastereomers.[3] |
| Primary Output | Chromatogram with separated peaks for each diastereomer.[9] | Spectrum showing distinct signals for each diastereomer.[5] |
| Quantitative Data | Diastereomeric excess (d.e.) is calculated from the integrated peak areas.[9] | Diastereomeric excess (d.e.) is determined from the integration of resolved signals.[5][9] |
| Sensitivity | Generally high, capable of detecting minor diastereomers to <0.1%. | Moderate, typically requires the minor diastereomer to be >1-2% of the mixture for accurate integration. |
| Throughput | Moderate; typical run times are 10-30 minutes per sample. | High; spectra can often be acquired in 5-10 minutes per sample. |
| Pros | Provides physical separation; highly accurate and sensitive; well-established for quality control.[5] | Rapid analysis; requires very little solvent; non-destructive.[3] |
| Cons | Requires method development; consumes significant amounts of solvent; columns can be expensive.[3] | Lower sensitivity for minor components; potential for signal overlap; requires access to an NMR spectrometer. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Diastereomer Separation
-
Sample Preparation:
-
Initial Column Screening:
-
Start with a standard normal-phase silica column.
-
If separation is inadequate, screen polysaccharide-based chiral stationary phases (e.g., Chiralpak® or Chiralcel® series), as they are effective for a wide range of compounds.[1]
-
-
Mobile Phase Preparation & Optimization:
-
For normal phase chromatography, prepare a mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol).
-
Start with a composition like 95:5 Hexane:Isopropanol (v/v).
-
If resolution is poor, systematically adjust the percentage of the alcohol modifier (e.g., 98:2, 90:10) to optimize selectivity and retention time.[1]
-
-
Instrument Setup and Analysis:
-
Equilibrate the column with the mobile phase at a typical flow rate (e.g., 1.0 mL/min) until the baseline is stable.
-
Set the column temperature (e.g., 25 °C or 40 °C).[1]
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., 210-254 nm).
-
Inject 5-10 µL of the prepared sample.[1]
-
Monitor the chromatogram for the elution of the two diastereomer peaks.
-
-
Quantification:
-
Integrate the peak areas for both diastereomers (Area₁ and Area₂).
-
Calculate the diastereomeric excess using the formula: d.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the major diastereomer).
-
Protocol 2: ¹H NMR Analysis for Diastereomeric Excess
-
Sample Preparation:
-
Place approximately 5-10 mg of the diastereomeric mixture into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).[9]
-
-
Data Acquisition (Initial Screen):
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure sufficient scans are taken to achieve a good signal-to-noise ratio.
-
Process the spectrum (phasing, baseline correction) and identify non-overlapping signals unique to each diastereomer (e.g., methoxy protons, specific menthyl protons).
-
-
Analysis with Chiral Solvating Agent (if needed):
-
If signals are not resolved, add a small amount (0.1 to 1.2 equivalents) of a chiral solvating agent (e.g., (R)-(-)-9-anthracenyl-2,2,2-trifluoroethanol) directly to the NMR tube.
-
Re-acquire the spectrum and observe the separation of previously overlapping signals.
-
-
Quantification:
-
Carefully integrate the well-resolved signals corresponding to each diastereomer (Integral₁ and Integral₂).
-
Calculate the diastereomeric excess from the ratio of the integrals: d.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 [9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
Common pitfalls in the application of (1R)-(-)-Dimenthyl succinate as a chiral auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R)-(-)-dimenthyl succinate as a chiral auxiliary in asymmetric synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing low diastereoselectivity in my α-alkylation of this compound. What are the likely causes and how can I improve it?
Low diastereoselectivity is a common pitfall and can be influenced by several factors. The key is to control the formation and reaction of the succinate enolate.
-
Potential Causes & Solutions:
| Factor | Potential Cause of Low Diastereoselectivity | Recommended Solutions |
| Base | Incomplete or non-selective enolate formation. Using a sterically less hindered base or an incorrect amount can lead to mixtures of enolates. | Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to ensure complete and regioselective enolate formation. Ensure accurate determination of the base concentration. |
| Temperature | Higher reaction temperatures can lead to lower diastereoselectivity by allowing the reaction to proceed through higher energy transition states. | Maintain a low reaction temperature, typically -78 °C, during enolate formation and the subsequent alkylation.[1] Careful temperature control is crucial. |
| Solvent | The solvent can influence the aggregation state and reactivity of the enolate. | Anhydrous tetrahydrofuran (THF) is a commonly used solvent that often gives good results. Ensure the solvent is completely dry, as protic impurities can quench the enolate. |
| Electrophile | A highly reactive electrophile might react too quickly and unselectively. A sterically demanding electrophile might hinder the desired approach. | Choose an electrophile with appropriate reactivity. For highly reactive electrophiles, consider slower addition at low temperatures. |
| Additive | The absence of coordinating additives can lead to a less organized transition state. | The use of Lewis acids or other additives can help to create a more rigid and ordered transition state, thereby enhancing diastereoselectivity. However, their effect should be experimentally evaluated. |
Q2: The cleavage of the menthyl auxiliary is incomplete or results in racemization of my product. What should I do?
Efficient and stereoretentive cleavage of both menthyl ester groups is critical to obtaining your target molecule in high enantiomeric purity.
-
Potential Causes & Solutions:
| Cleavage Method | Potential Issue | Recommended Solutions |
| Basic Hydrolysis (Saponification) | Incomplete cleavage due to steric hindrance from the menthyl groups. Racemization or epimerization of the α-stereocenter under harsh basic conditions. | Use a milder base like lithium hydroxide (LiOH) in a THF/water mixture.[2] To drive the reaction to completion, gentle heating (e.g., 40-50 °C) can be applied, but this should be done cautiously while monitoring for racemization.[2] For sensitive substrates, consider alternative methods. |
| Reductive Cleavage | Incomplete reduction or over-reduction of other functional groups in the molecule. | Use a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) for complete cleavage to the corresponding diol.[2] Careful control of stoichiometry and reaction temperature is necessary to avoid unwanted side reactions. Diisobutylaluminium hydride (DIBAL-H) can be an alternative for more controlled reductions. |
| Acidic Hydrolysis | Can be effective but may require harsh conditions (e.g., strong acid and high temperatures), which can lead to product degradation or racemization. | This method is generally less preferred for substrates with sensitive functional groups. If used, carefully screen reaction conditions (acid concentration, temperature, and time) to find a balance between cleavage and product stability.[3] |
Q3: I am having difficulty purifying the diastereomeric products after the reaction. What are the best practices?
The separation of diastereomers is a crucial step and often relies on differences in their physical properties.
-
Potential Causes & Solutions:
| Issue | Recommended Solutions |
| Similar Polarity of Diastereomers | Careful optimization of the mobile phase is required for flash column chromatography. A less polar solvent system often provides better separation. Chiral HPLC can be a powerful tool for both analytical and preparative separation of diastereomers.[3] |
| Crystallization Issues | If the diastereomers are crystalline, fractional crystallization can be an effective purification method.[4] Seeding with a pure crystal of one diastereomer can aid in the crystallization process. |
Frequently Asked Questions (FAQs)
Q1: How does the C2-symmetry of this compound influence the stereochemical outcome?
The two (1R)-(-)-menthyl groups on the succinate backbone create a C2-symmetric chiral environment. In an ideal scenario, both auxiliaries work in a cooperative manner to shield one face of the prochiral enolate, leading to a high degree of stereocontrol. The bulky isopropyl groups of the menthyl moieties play a significant role in directing the approach of the electrophile.
Q2: What types of asymmetric reactions are suitable for using this compound as a chiral auxiliary?
Based on analogous systems using menthol derivatives, this compound is primarily suited for reactions that proceed through a succinate enolate intermediate. The most common application is the asymmetric α-alkylation to produce enantiomerically enriched α-substituted succinic acid derivatives. While less explored for this specific auxiliary, it could potentially be adapted for asymmetric aldol and Michael addition reactions.
Q3: What is the general workflow for an asymmetric alkylation using this compound?
The general workflow involves three main stages: enolate formation, alkylation, and auxiliary cleavage.
Q4: How can I determine the diastereomeric ratio of my product?
The diastereomeric ratio (d.r.) can be determined using several analytical techniques:
-
¹H NMR Spectroscopy: The signals of the protons adjacent to the newly formed stereocenter will appear at different chemical shifts for each diastereomer. Integration of these signals allows for the quantification of the d.r.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying diastereomers.[3]
-
Gas Chromatography (GC): In some cases, diastereomers can be separated by GC, especially after derivatization.
Quantitative Data Summary
The following table summarizes typical yields and diastereomeric excesses (d.e.) for asymmetric reactions using menthol-derived chiral auxiliaries. Data for this compound specifically is limited in the literature; however, these values can serve as a benchmark.
| Reaction Type | Electrophile/Substrate | Base/Catalyst | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| α-Alkylation | Benzyl bromide | LDA | THF | -78 | 85-95 | >90 |
| α-Alkylation | Methyl iodide | LHMDS | Toluene | -78 | 80-90 | >85 |
| Diels-Alder | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | >95 | >98 |
Note: The data presented is illustrative and based on results for other menthol-based chiral auxiliaries. Optimization is necessary for specific applications of this compound.
Key Experimental Protocols
Protocol 1: Asymmetric α-Alkylation of this compound
This protocol describes a general procedure for the diastereoselective alkylation of the enolate of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) dropwise to the stirred succinate solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.2 equiv) to the enolate solution at -78 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Protocol 2: Cleavage of the Menthyl Auxiliary by Saponification
This protocol outlines the hydrolysis of the menthyl esters to yield the chiral α-substituted succinic acid.
Materials:
-
Diastereomerically pure α-alkylated dimenthyl succinate
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Standard workup and purification reagents
Procedure:
-
Hydrolysis:
-
Dissolve the purified α-alkylated dimenthyl succinate (1.0 equiv) in a 3:1 mixture of THF and water.
-
Add LiOH·H₂O (5.0 equiv) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Gentle heating to 40-50 °C can be applied if the reaction is sluggish.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Wash the aqueous layer with diethyl ether to recover the (-)-menthol.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the desired carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
Logical Relationships and Workflows
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evaluating (1R)-(-)-Dimenthyl Succinate and its Menthol-Based Precursors
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For researchers, scientists, and professionals in drug development, an ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without inducing racemization. This guide provides a comparative analysis of (1R)-(-)-Dimenthyl succinate, a chiral auxiliary derived from the natural product (-)-menthol, against well-established and widely used chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams.
This compound, also known as di-(-)-menthyl succinate, utilizes the chirality of the (-)-menthol backbone to induce stereoselectivity. While direct and extensive performance data for the succinate derivative in common asymmetric reactions is not broadly available in peer-reviewed literature, an evaluation of its potential can be extrapolated from the well-documented performance of other (-)-menthol esters in reactions such as the Diels-Alder cycloaddition. This comparison will, therefore, use data from menthyl acrylate esters as a proxy to benchmark against the industry-standard auxiliaries.
Performance Comparison in Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with the potential to create up to four new stereocenters, making it an excellent benchmark for the efficacy of chiral auxiliaries. The following table summarizes the performance of a (-)-menthol-derived acrylate, Evans' oxazolidinone, and Oppolzer's sultam in the Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene.
| Chiral Auxiliary | Dienophile | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e., %) |
| (-)-Menthol | Acrylate | TiCl₄ | -20 | 94 | >99:1 | 95 |
| Evans' Oxazolidinone | N-Acryloyl | MgBr₂·OEt₂ | -78 | 95 | >99:1 | >98 |
| Oppolzer's Sultam | N-Acryloyl | TiCl₄ | -78 | 92 | >99:1 | >99 |
Key Insights: The data illustrates that while (-)-menthol-based auxiliaries can provide high yields and good diastereoselectivity, established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams consistently deliver superior diastereomeric excess under optimized conditions. The rigid, conformationally locked structures of the oxazolidinone and sultam auxiliaries generally provide a higher degree of facial shielding of the dienophile.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of chiral auxiliaries. Below are representative protocols for the Diels-Alder reaction using a menthyl ester and an Evans' oxazolidinone auxiliary.
Protocol 1: Asymmetric Diels-Alder Reaction with (-)-Menthyl Acrylate
-
Preparation of (-)-Menthyl Acrylate: To a solution of (-)-menthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C is added acryloyl chloride (1.1 eq) dropwise. The reaction is stirred for 2 hours at 0 °C and then quenched with water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Diels-Alder Cycloaddition: To a solution of (-)-menthyl acrylate (1.0 eq) in anhydrous DCM at -20 °C is added TiCl₄ (1.1 eq) dropwise. After stirring for 15 minutes, cyclopentadiene (3.0 eq) is added. The reaction is stirred for 4 hours at -20 °C.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The diastereomeric excess is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Asymmetric Diels-Alder Reaction with an Evans' Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq) dropwise. After 15 minutes, acryloyl chloride (1.1 eq) is added, and the reaction is stirred for 1 hour at -78 °C.
-
Diels-Alder Cycloaddition: The solution of the N-acryloyl oxazolidinone is cooled to -78 °C, and MgBr₂·OEt₂ (1.2 eq) is added. After stirring for 30 minutes, cyclopentadiene (3.0 eq) is added. The reaction is stirred for 6 hours at -78 °C.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The diastereomeric excess is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Mechanistic Insights and Logical Workflow
The stereochemical outcome of these reactions is dictated by the ability of the chiral auxiliary to control the facial approach of the diene to the dienophile. This is typically achieved through steric hindrance, where the bulky groups of the auxiliary block one face of the reactive double bond.
The rigid cyclic structures of Evans' oxazolidinones and Oppolzer's sultams provide a well-defined and predictable steric environment, which is the primary reason for their superior performance in many cases. The chelation of a Lewis acid to the carbonyl groups of the N-acyl derivatives of these auxiliaries further rigidifies the transition state, enhancing facial discrimination.
Conclusion
This compound, as a derivative of (-)-menthol, belongs to a class of readily accessible and cost-effective chiral auxiliaries. While direct performance data is limited, the analysis of related menthyl esters suggests that it can be a useful tool for inducing asymmetry, particularly in Diels-Alder reactions. However, for applications requiring the highest levels of stereocontrol, established auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams remain the benchmarks due to their rigid structures and consistently high performance across a wide range of reactions. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, cost considerations, and the ease of removal of the auxiliary. Further experimental investigation into the applications of this compound would be valuable to fully elucidate its potential as a chiral auxiliary.
A Comparative Guide to the Validation of Stereochemical Assignments in Products Derived from Chiral Auxiliaries
Introduction:
In the field of asymmetric synthesis, the precise control and subsequent validation of stereochemistry are of paramount importance, particularly in the development of pharmaceuticals where enantiomers can exhibit vastly different biological activities. Chiral auxiliaries are powerful tools temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While the user specified an interest in products derived from (1R)-(-)-dimenthyl succinate, literature detailing its use as a chiral auxiliary to create and validate new stereocenters is limited. Therefore, this guide will focus on the closely related and well-documented menthol-derived chiral auxiliaries, which operate on similar principles of steric shielding. We will compare common methods for the validation of stereochemical assignments in the products of asymmetric reactions, such as the aldol reaction, using experimental data from reactions with menthol-derived and other common chiral auxiliaries like Evans' oxazolidinones and Oppolzer's sultams.
Performance Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can generate up to two new stereocenters. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation. The following table compares the performance of various chiral auxiliaries in asymmetric aldol reactions, showcasing the diastereomeric ratio (d.r.) and yield of the products.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti or d.r.) | Yield (%) | Reference |
| (-)-8-Phenylmenthol derivative | Benzaldehyde | >99:1 | 85 | [1] |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 | 80-95 | |
| Oppolzer's Camphorsultam | Benzaldehyde | 98:2 | 90 | |
| Oxazinanone | Isobutyraldehyde | >99:1 | 95 | [2] |
Experimental Protocols for Stereochemical Validation
The validation of the stereochemical assignment of a product from an asymmetric synthesis is a multi-step process. Below are detailed protocols for key experiments.
General Protocol for Asymmetric Aldol Reaction using a Menthol-Derived Auxiliary
This protocol describes a typical procedure for the reaction of an enolate derived from a chiral ester with an aldehyde.
-
Enolate Formation: A solution of the chiral ester (1.0 equivalent) in a dry aprotic solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete formation of the lithium enolate.
-
Aldol Addition: The aldehyde (1.2 equivalents), dissolved in the same dry solvent, is then added slowly to the enolate solution at -78 °C. The reaction is stirred for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the diastereomeric aldol adducts.
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The diastereomeric ratio (d.r.) of the purified product is determined by ¹H NMR spectroscopy.
-
Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. It is crucial to achieve good signal separation.
-
Data Analysis: The d.r. is calculated by integrating the signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons close to the newly formed stereocenters are often the most suitable for this analysis. The ratio of the integrals of these distinct peaks gives the diastereomeric ratio.
Determination of Absolute Configuration by Mosher's Ester Analysis
After removal of the chiral auxiliary, the absolute configuration of the resulting chiral alcohol can be determined using Mosher's method.
-
Esterification: The chiral alcohol is divided into two portions. One portion is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl, typically in the presence of a base like pyridine or DMAP, to form the respective Mosher esters.
-
Purification: The resulting diastereomeric esters are purified to remove any unreacted starting materials and reagents.
-
¹H NMR Analysis: ¹H NMR spectra of both the (R)- and (S)-MTPA esters are recorded.
-
Data Comparison: The chemical shifts (δ) of protons on either side of the newly formed stereocenter are assigned for both diastereomers. The difference in chemical shifts (Δδ = δₛ - δᵣ) is calculated for each pair of corresponding protons.
-
Configuration Assignment: A positive Δδ for protons on one side of the MTPA plane and a negative Δδ on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.
Confirmation of Absolute Configuration by Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the absolute configuration.[3]
-
Crystal Growth: A single crystal of the product (often after derivatization to introduce a heavy atom) of suitable size and quality is grown. This is often the most challenging step.[4]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice are determined. The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays.[6][7]
Visualizations
Experimental Workflow for Asymmetric Synthesis and Stereochemical Validation
Caption: Workflow for asymmetric synthesis and stereochemical validation.
Logical Diagram of Mosher's Method for Absolute Configuration Determination
Caption: Logic of absolute configuration assignment using Mosher's method.
References
- 1. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. selvita.com [selvita.com]
- 7. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization | MDPI [mdpi.com]
A Comparative Guide to Alternative Chiral Building Blocks for (1R)-(-)-Dimenthyl Succinate
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral building block is a critical decision that dictates the stereochemical outcome of a synthetic pathway. While (1R)-(-)-dimenthyl succinate is a valuable C4 chiral building block, a diverse array of alternatives offers greater flexibility, and in many cases, superior stereocontrol. This guide provides an objective comparison of these alternatives, focusing on two primary strategies: the use of readily available chiral building blocks from the "chiral pool," and the de novo asymmetric synthesis of chiral succinates using recoverable chiral auxiliaries. Performance data and detailed experimental protocols are provided to inform your selection process.
Direct Structural Alternatives from the Chiral Pool
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure molecules available from natural sources.[1][2] For C4 dicarbonyl synthons, derivatives of malic acid and aspartic acid are excellent alternatives to dimenthyl succinate, offering a rigid stereochemical framework and versatile functional groups for further elaboration.
-
L-Malic Acid Derivatives: As a C4 diacid with a hydroxyl group at the C2 position, L-malic acid is a versatile starting material. Its derivatives can be used in a variety of transformations where the hydroxyl or carboxylic acid moieties can be manipulated to achieve a desired target.
-
L-Aspartic Acid Derivatives: This proteinogenic amino acid provides a C4 backbone with an amine group at the C2 position.[3] It is a cornerstone intermediate for the synthesis of other chiral compounds and specialized amino acid derivatives.[3]
These building blocks are typically used in syntheses where the existing stereocenter is preserved and used to influence the formation of new chiral centers elsewhere in the molecule.[1][2][4]
Asymmetric Synthesis of Chiral Succinates via Chiral Auxiliaries
A powerful alternative to using a pre-existing chiral building block is to create the desired chirality on an achiral succinate backbone. This is most commonly achieved by temporarily attaching a chiral auxiliary, performing a highly diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. This strategy offers the significant advantage of being able to synthesize either enantiomer of the target molecule by simply choosing the corresponding enantiomer of the chiral auxiliary.
The general workflow for this approach is illustrated below.
The most effective and widely used chiral auxiliaries for this purpose include Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam.
Evans' Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and versatile auxiliaries for asymmetric synthesis.[5] Derived from readily available amino alcohols, they provide excellent stereocontrol in alkylation, aldol, and conjugate addition reactions. The stereochemical outcome is directed by the substituent at the C4 (and/or C5) position of the oxazolidinone ring, which effectively blocks one face of the corresponding enolate from the incoming electrophile.
Data Presentation
The following table summarizes representative data for the diastereoselective alkylation of an N-succinyl oxazolidinone auxiliary.
| Chiral Auxiliary | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | LDA | 92% | >99:1 | [6] |
| (S)-4-Isopropyl-2-oxazolidinone | Benzyl Bromide | LDA | 78% | >99:1 | [6] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Methyl Iodide | NaHMDS | 85-94% | 93:7 | [5] |
Experimental Protocols
Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone with Succinic Anhydride
-
Preparation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.5 equiv) followed by 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Acylation: Add succinic anhydride (1.2 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with the addition of 1 M HCl. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-succinyl oxazolidinone can be purified by flash chromatography or recrystallization.
Protocol 2: Diastereoselective Alkylation [6][]
-
Enolate Formation: Dissolve the N-succinyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 2.0 M in THF) dropwise. Stir the solution for 30-60 minutes at -78 °C to form the sodium enolate.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary []
-
Reaction Setup: Dissolve the alkylated N-succinyl oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water. Cool the solution to 0 °C in an ice-water bath.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv). Concentrate the mixture under reduced pressure to remove the THF.
-
Isolation: Extract the aqueous residue with ethyl acetate (3x) to recover the chiral auxiliary. Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the desired chiral carboxylic acid. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the product.
Visualization of the Workflow
Pseudoephedrine Amides
(1S,2S)- or (1R,2R)-Pseudoephedrine is an inexpensive and highly effective chiral auxiliary.[8] Amides formed from pseudoephedrine undergo highly diastereoselective alkylation upon formation of their (Z)-enolates. The stereoselectivity is believed to arise from a rigid, chelated lithium enolate intermediate where the phenyl and methyl groups of the auxiliary block one face of the enolate, directing the electrophile to the opposite side.[9] An added advantage is that the amide products are often crystalline, facilitating purification by recrystallization.[9]
Data Presentation
The following table summarizes representative data for the diastereoselective alkylation of a pseudoephedrine succinamide.
| Chiral Auxiliary | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (+)-Pseudoephedrine | Benzyl Bromide | LDA | 99% | 98:2 | [9] |
| (+)-Pseudoephedrine | Ethyl Iodide | LDA | 92% | ≥99:1 | [9] |
| (+)-Pseudoephedrine | Isopropyl Iodide | LDA | 84% | ≥99:1 | [9] |
Experimental Protocols
Protocol 1: Acylation of (+)-Pseudoephedrine [4]
-
Preparation: To a solution of (+)-pseudoephedrine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equiv).
-
Acylation: Slowly add the appropriate acid chloride (e.g., mono-ethyl succinoyl chloride, 1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Diastereoselective Alkylation [4][10]
-
Preparation: In a flame-dried flask under argon, suspend anhydrous lithium chloride (LiCl, 6.0 equiv) in anhydrous THF. Add the pseudoephedrine amide (1.0 equiv).
-
Enolate Formation: In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equiv) to diisopropylamine (2.2 equiv) in THF at -78 °C, then stirring at 0 °C for 30 minutes. Cool the LDA solution to -78 °C.
-
Addition: Slowly add the amide/LiCl suspension to the LDA solution at -78 °C. Stir for 30 minutes at -78 °C, warm to 0 °C for 30 minutes, then re-cool to 0 °C.
-
Alkylation: Add the alkyl halide (1.5 equiv) dropwise and stir at 0 °C for 2-6 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Isolation: Purify the product by flash chromatography or recrystallization.
Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid [10][11]
-
Reaction Setup: Dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a 1:1 mixture of dioxane and 9 N aqueous sulfuric acid (H₂SO₄).
-
Hydrolysis: Heat the mixture to reflux (approx. 115 °C) for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Isolation of Acid: Extract the aqueous mixture with diethyl ether (3x) to isolate the chiral carboxylic acid. The combined ether layers are dried and concentrated.
-
Auxiliary Recovery: Basify the aqueous layer with NaOH solution until pH > 12. Extract with CH₂Cl₂ (3x), dry, and concentrate to recover the pseudoephedrine auxiliary.
Visualization of the Workflow
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is a highly crystalline chiral auxiliary derived from camphor. Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, Michael additions, and Diels-Alder reactions.[12] The sulfonamide linkage offers different cleavage conditions compared to oxazolidinones and pseudoephedrine amides, adding to its versatility.
Data Presentation
While direct data for succinate alkylation is less common, the performance in related acylation and alkylation reactions demonstrates its high potential for stereocontrol. The following data is representative of its effectiveness.
| Chiral Auxiliary | Reaction Type | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) | Reference |
| (1S)-(-)-2,10-Camphorsultam | Acylation/Alkylation | MeI | ~20% (overall) | High (β-face attack) | |
| (+)-Camphorsultam | Diels-Alder | Cyclopentadiene | 85-95% | >98% | [12] |
Experimental Protocols
Protocol 1: Preparation of N-Succinyl Camphorsultam
-
Deprotonation: Dissolve Oppolzer's camphorsultam (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere. Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.
-
Acylation: In a separate flask, prepare the mono-acid chloride of a protected succinate (e.g., mono-methyl succinyl chloride). Add this acyl chloride (1.1 equiv) to the lithium amide solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Work-up: Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Isolation: Wash the organic phase with water and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
Protocol 2: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-succinyl camphorsultam (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C. Add lithium diisopropylamide (LDA, 1.1 equiv) and stir for 1 hour.
-
Alkylation: Add the desired alkyl halide (1.2 equiv) and continue stirring at -78 °C until the reaction is complete by TLC analysis.
-
Work-up & Isolation: Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with an organic solvent. Purify as described previously.
Protocol 3: Hydrolytic Cleavage
-
Hydrolysis: Dissolve the alkylated N-succinyl camphorsultam in a mixture of dioxane and water. Add lithium hydroxide (LiOH, 5.0 equiv) and heat the mixture to 60-80 °C for 6-12 hours.
-
Work-up: Cool the mixture, dilute with water, and wash with CH₂Cl₂ to remove the recovered camphorsultam auxiliary.
-
Isolation: Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the final chiral succinic acid derivative.
Visualization of the Workflow
Conclusion
The choice of a chiral building block strategy depends heavily on the specific target molecule, cost considerations, and the desired stereochemical outcome.
-
Direct Alternatives (Chiral Pool): Derivatives of malic acid and aspartic acid are excellent choices when the synthetic plan can accommodate their inherent C2-functionality and stereochemistry. They are often cost-effective and provide a robust chiral starting point.
-
Asymmetric Synthesis via Chiral Auxiliaries: This approach provides maximum flexibility, allowing for the synthesis of a wide variety of substituted succinates with access to either enantiomer.
-
Evans' Oxazolidinones offer arguably the most reliable and well-documented performance, consistently providing very high diastereoselectivities (>99:1 is common).
-
Pseudoephedrine Amides are a highly practical and cost-effective alternative, also delivering excellent stereoselectivity. The crystalline nature of the intermediates is a significant practical advantage for purification.
-
Oppolzer's Camphorsultam is another powerful auxiliary that provides high stereocontrol, particularly in cycloaddition reactions, and offers alternative cleavage conditions which can be beneficial for sensitive substrates.
-
Ultimately, the selection between these alternatives will be guided by the specific synthetic challenge. For straightforward access to a variety of α-substituted succinates with exceptional stereocontrol, the chiral auxiliary-based methods, particularly those employing Evans' oxazolidinones or pseudoephedrine amides, present a compelling and versatile alternative to relying solely on pre-existing chiral building blocks like this compound.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (1R)-(-)- and (1S)-(+)-Di-menthyl Succinate Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, chiral auxiliaries derived from the readily available chiral pool are indispensable tools for inducing stereoselectivity. Menthol, existing in both (-)- and (+)-enantiomeric forms, is a popular choice for the construction of such auxiliaries. This guide provides a comparative overview of di-menthyl succinate derivatives, specifically focusing on the application of the (1R)-(-)-enantiomer in asymmetric Diels-Alder reactions, due to a scarcity of published data on its (1S)-(+)-counterpart.
This guide will focus on the performance of di-(-)-menthyl fumarate, a structurally similar analogue to di-(-)-menthyl succinate, in the asymmetric Diels-Alder reaction—a powerful C-C bond-forming reaction. The data presented herein is extracted from studies on Lewis acid-catalyzed and alumina-mediated cycloadditions.
Data Presentation: Performance of (-)-Di-menthyl Fumarate in the Diels-Alder Reaction
The following table summarizes the quantitative data for the asymmetric Diels-Alder reaction between cyclopentadiene and (-)-di-menthyl fumarate. The diastereoselectivity of the reaction is a key performance indicator for the chiral auxiliary.
| Entry | Catalyst/Support | Solvent | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| 1 | Alumina (Activated) | Not specified | Increased with activation | Not specified | [3] |
| 2 | LiClO₄ | Diethyl Ether | Moderated | Not specified | [3] |
Note: Specific numerical values for diastereomeric excess and yield were not fully detailed in the accessible abstract, but trends were indicated.
Experimental Protocols
A detailed experimental protocol for a representative asymmetric Diels-Alder reaction is provided below. This protocol is based on general procedures for such reactions and specific details mentioned for the use of (-)-di-menthyl fumarate.
Protocol: Asymmetric Diels-Alder Reaction of (-)-Di-menthyl Fumarate with Cyclopentadiene
Materials:
-
(-)-Di-menthyl fumarate
-
Cyclopentadiene (freshly distilled)
-
Lewis Acid (e.g., AlCl₃, SnCl₄, TiCl₄) or Activated Alumina
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (-)-di-menthyl fumarate (1.0 eq.) and the chosen anhydrous solvent.
-
Catalyst Addition: The solution is cooled to the desired temperature (e.g., -78 °C). The Lewis acid (e.g., 1.1 eq. of AlCl₃) is added portion-wise, or the reaction is set up with activated alumina as a solid support.
-
Diene Addition: Freshly distilled cyclopentadiene (1.2 eq.) is added dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains constant.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by silica gel column chromatography. The diastereomeric excess (d.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow for Asymmetric Diels-Alder Reaction
Caption: Workflow for the asymmetric Diels-Alder reaction.
Logical Relationship in Chiral Auxiliary-Mediated Asymmetric Synthesis
References
A Comparative Guide to Spectroscopic Methods for Confirming the Absolute Configuration of (1R)-(-)-Dimenthyl Succinate Products
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring safety, efficacy, and intellectual property protection. This guide provides a comprehensive comparison of key spectroscopic methods for confirming the absolute configuration of (1R)-(-)-Dimenthyl succinate, a chiral ester. The guide objectively evaluates the performance of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside the definitive, non-spectroscopic method of X-ray crystallography.
Workflow for Absolute Configuration Determination
The general workflow for determining the absolute configuration of a chiral molecule like this compound involves several key stages, from sample preparation to data analysis and final assignment. The choice of method will depend on the sample's physical state, the presence of chromophores, and the availability of instrumentation.
Caption: General workflow for determining the absolute configuration of a chiral molecule.
Comparison of Spectroscopic and Crystallographic Methods
The selection of an appropriate technique for determining the absolute configuration of this compound depends on various factors, including the physical properties of the sample, the desired level of certainty, and available resources. The following table provides a comparative overview of the primary methods.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) | X-ray Crystallography |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[2] | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR spectra that allow deduction of stereochemistry.[3][4] | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[5] |
| Sample Requirement | Solution (typically 1-10 mg). | Solution (microgram to milligram scale), requires a chromophore near the stereocenter. | Solution (typically 1-5 mg of each diastereomer). | High-quality single crystal. |
| Instrumentation | VCD Spectrometer (FTIR-based). | CD Spectrometer (UV-Vis based). | High-field NMR Spectrometer. | Single-crystal X-ray diffractometer. |
| Data Analysis | Comparison of experimental spectrum with quantum chemical (DFT) calculations.[1] | Often relies on empirical rules (e.g., exciton chirality method) or comparison with calculated spectra.[2] | Analysis of the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center.[4] | Refinement of the crystal structure and analysis of the Flack parameter.[5] |
| Advantages | Applicable to a wide range of molecules, including those without chromophores. Provides conformational information.[6] | High sensitivity, requires small sample amounts if a strong chromophore is present. | Well-established and reliable method for secondary alcohols and amines. Does not require specialized spectroscopic equipment beyond a standard NMR.[3] | Provides the unambiguous, absolute three-dimensional structure of the molecule.[5] |
| Limitations | Requires computational resources for reliable interpretation. Can be sensitive to solvent and temperature. | Limited to molecules with suitable UV-Vis chromophores. Can be conformationally dependent. | Requires chemical derivatization, which may not be straightforward. The conformation of the Mosher's ester must be correctly predicted.[4] | Requires a single crystal of sufficient quality, which can be difficult to obtain. Not suitable for oils or amorphous solids.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution and is particularly useful for molecules that do not possess a UV-Vis chromophore.[6]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
VCD Spectrum Measurement: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Data collection typically involves several hours of signal averaging to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search of the this compound molecule using computational chemistry software to identify all low-energy conformers.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the (1R)-enantiomer).
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra show a good correlation, the absolute configuration of the sample is confirmed as (1R). If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration would be assigned as (1S).
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a sensitive technique for determining the absolute configuration of chiral molecules that contain a chromophore.[2] For this compound, the ester carbonyl groups act as weak chromophores.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile). The concentration will depend on the strength of the chromophore.
-
ECD Spectrum Measurement: Record the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm) using a CD spectrometer.
-
Computational Modeling: Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers. Optimize the geometry of each conformer using DFT and then calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).
-
Spectral Comparison and Assignment: Generate a Boltzmann-averaged calculated ECD spectrum. A good match between the experimental and calculated ECD spectra allows for the assignment of the absolute configuration.[2]
NMR Spectroscopy (Modified Mosher's Method)
Since this compound is an ester, the direct application of Mosher's method, which is designed for alcohols and amines, is not feasible.[3] However, a modified approach can be envisioned if the corresponding chiral diol, (1R, 5R)-2,6-diisopropyl-cyclohexane-1,5-diol, is available from the hydrolysis of the dimenthyl succinate.
Caption: Logical workflow for applying a modified Mosher's method.
Methodology (for the corresponding diol):
-
Ester Formation:
-
In two separate reactions, treat the chiral diol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-MTPA-Cl to form the corresponding di-(R)-MTPA and di-(S)-MTPA esters.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectra for both the di-(R)-MTPA and di-(S)-MTPA esters.
-
Carefully assign the proton signals for both diastereomers, paying close attention to the protons on the cyclohexane ring.
-
-
Data Analysis:
-
For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δS - δR.
-
Based on the established model for Mosher's esters, protons on one side of the MTPA phenyl group will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the determination of the absolute configuration at the carbinol centers.[4]
-
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.[5]
Methodology:
-
Crystallization: Grow a high-quality single crystal of this compound from a suitable solvent or solvent mixture. This is often the most challenging step.
-
Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement:
-
Solve the crystal structure to obtain the electron density map and build a molecular model.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms that the assigned absolute configuration is correct, while a value close to 1 indicates that the inverted structure is correct.[5]
-
Conclusion
The choice of method for confirming the absolute configuration of this compound products will be guided by a balance of sample availability, physical properties, and the required level of certainty. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant hurdle.[1] VCD and ECD offer powerful alternatives for samples in solution, with VCD being more broadly applicable as it does not require a chromophore.[2][6] NMR-based methods, particularly the modified Mosher's method, provide a robust and accessible approach if the corresponding diol can be readily prepared.[3] For unambiguous and reliable confirmation, especially in a regulatory context, employing at least two independent methods is highly recommended.
References
- 1. Menthol-Induced Chirality in Semiconductor Nanostructures: Chiroptical Properties of Atomically Thin 2D CdSe Nanoplatelets Capped with Enantiomeric L-(−)/D-(+)-Menthyl Thioglycolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral NMR Solvating Additives for Differentiation of Enantiomers [ouci.dntb.gov.ua]
Efficacy comparison of different catalysts with (1R)-(-)-Dimenthyl succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various catalysts in the hydrogenation of dimethyl succinate (DMS), a key intermediate in the synthesis of valuable chemicals such as 1,4-butanediol (BDO) and γ-butyrolactone (GBL). While the focus of this guide is on dimethyl succinate, it is important to note that the available literature primarily addresses the hydrogenation of the achiral form of this molecule. Data specifically on the catalytic hydrogenation of (1R)-(-)-Dimenthyl succinate is limited in the reviewed literature. The presented data and protocols are, however, fundamental to understanding the catalytic processes applicable to succinate esters.
Performance Comparison of Catalysts
The selection of a catalyst is critical for achieving high yield, selectivity, and efficiency in the hydrogenation of dimethyl succinate. The following table summarizes the performance of different catalytic systems based on published experimental data.
| Catalyst | Substrate | Product(s) | Conversion (%) | Selectivity (%) | Yield (%) | Temperature (°C) | Pressure (MPa) | Reference |
| Cu₁Fe₁Al₀.₅ | Dimethyl Succinate | 1,4-Butanediol | - | - | 91.2 | Segmented | - | |
| CuO-ZnO-Al₂O₃ | Diethyl Succinate | 1,4-Butanediol | >95 | >90 | - | 200-220 | 4.0-6.0 | |
| Cu-ZnO-ZrO₂/Al₂O₃ | Dimethyl Succinate | γ-Butyrolactone | 100 | 90 | - | - | - | |
| 40%Cu-15%Ni-5%Cr-10%Zn/SiO₂ | Dimethyl Succinate | 1,4-Butanediol | 99.2 | 99.4 | - | 230 | 18 | |
| Re/XCu-MC | Succinic Acid via DMS | 1,4-Butanediol | - | - | - | - | - | |
| Ruthenium–(R)-binap complex | Buta-1,3-diene-2,3-dicarboxylic acid | (S,S)-2,3-dimethylsuccinic acid | - | 98 (de) | - | - | - | |
| Cu/ZnO | Dimethyl Maleate | 1,4-Butanediol, γ-Butyrolactone | - | - | - | 200-240 | 2-35 |
Note: The table includes data for substrates closely related to dimethyl succinate, such as diethyl succinate and dimethyl maleate, to provide a broader context for catalyst performance in similar hydrogenation reactions. "de" refers to diastereomeric excess.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols from the cited literature.
1. Hydrogenation of Dimethyl Succinate over Cu₁Fe₁Al₀.₅ Catalyst
-
Catalyst Preparation: The CuFeAl catalyst was synthesized via a co-precipitation method.
-
Reaction Setup: The hydrogenation of dimethyl succinate was conducted in a fixed-bed reactor.
-
Reaction Conditions: The process utilized a segmented temperature-controlled approach to optimize the yield of 1,4-butanediol. The reaction demonstrated excellent long-term stability over a 500-hour time-on-stream test.
-
Product Analysis: The yield of 1,4-butanediol was determined to be 91.2%.
2. Hydrogenation of Diethyl Succinate using CuO-ZnO-Al₂O₃ Catalyst
-
Catalyst: A commercial CuO-ZnO-Al₂O₃ catalyst was used.
-
Reaction Setup: The catalytic hydrogenation was carried out in a continuous flow reactor system.
-
Reaction Conditions: The optimal conditions were found to be a reaction temperature of 200-220°C, a pressure of 4.0-6.0 MPa, a hydrogen to diethyl succinate mole ratio of 150-250, and a liquid hourly space velocity (LHSV) of 0.1-0.4 h⁻¹.
-
Product Analysis: Under these conditions, the conversion of diethyl succinate was reported to be above 95%, with a selectivity for 1,4-butanediol exceeding 90%.
3. Hydrogenation of Dimethyl Succinate with 40%Cu-15%Ni-5%Cr-10%Zn/SiO₂ Catalyst
-
Catalyst: An activated hydrogenation catalyst composed of 40%Cu-15%Ni-5%Cr-10%Zn/SiO₂ was employed.
-
Reaction Setup: The reaction was performed in a fixed-bed reactor. Dimethyl succinate was preheated to 80°C before being introduced into the reactor.
-
Reaction Conditions: The reaction was conducted under a hydrogen pressure of 18 MPa and at a temperature of 230°C. The liquid hourly space velocity of dimethyl succinate was 0.4 h⁻¹, and the molar ratio of hydrogen to dimethyl succinate was 300:1.
-
Product Analysis: Gas chromatography was used to analyze the reaction products. The conversion of dimethyl succinate was 99.2%, with a mass selectivity for 1,4-butanediol of 99.4%.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the catalytic hydrogenation of dimethyl succinate in a fixed-bed reactor system, a common setup in the cited literature.
Caption: General workflow for the catalytic hydrogenation of dimethyl succinate.
Signaling Pathways in Asymmetric Hydrogenation
While specific data for this compound is sparse, the principles of asymmetric hydrogenation are well-established, particularly with chiral catalysts like Ru-BINAP complexes. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. The following diagram illustrates the conceptual pathway.
Caption: Conceptual pathway of asymmetric hydrogenation.
A Comparative Guide to Chiral Technologies: Benchmarking (1R)-(-)-Dimenthyl Succinate Derivatives Against Modern Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the development of stereochemically pure compounds is paramount for the pharmaceutical and fine chemical industries. Traditional approaches often rely on chiral auxiliaries to control stereoselectivity. Among these, derivatives of naturally abundant and cost-effective compounds like (-)-menthol, such as (1R)-(-)-Dimenthyl succinate, have been historically significant. However, the advent of newer chiral technologies, particularly biocatalysis and organocatalysis, presents compelling alternatives that offer high efficiency and stereoselectivity under mild conditions.[1]
This guide provides an objective comparison of the performance of a traditional menthol-based chiral auxiliary approach with a modern biocatalytic method for the synthesis of chiral succinate derivatives. Due to the limited availability of specific performance data for this compound in common asymmetric transformations, this guide will utilize performance data from the closely related (-)-menthyl acetate in an asymmetric alkylation reaction as a representative benchmark for the traditional method. This will be contrasted with a highly efficient ene-reductase-catalyzed synthesis of dimethyl 2-methylsuccinate, a prominent example of a newer chiral technology.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of a traditional chiral auxiliary-based method and a modern biocatalytic approach for the synthesis of chiral succinate derivatives.
Table 1: Asymmetric Alkylation of a Chiral Succinate Precursor
This table compares the diastereoselectivity of an asymmetric alkylation reaction using a traditional chiral auxiliary derived from (-)-menthol.
| Chiral Technology | Substrate | Electrophile | Diastereomeric Excess (d.e.) |
| Traditional Chiral Auxiliary | (-)-Menthyl acetate | Methyl iodide | 90% |
Data for (-)-Menthyl acetate serves as a proxy for this compound due to the lack of specific published data for the latter in this reaction.
Table 2: Asymmetric Synthesis of Dimethyl 2-Methylsuccinate
This table showcases the performance of a newer biocatalytic method for the asymmetric synthesis of a chiral succinate derivative.
| Chiral Technology | Substrate | Biocatalyst | Yield | Enantiomeric Excess (e.e.) |
| Biocatalysis (Ene-Reductase) | Dimethyl citraconate | Bac-OYE1 | 86% | 99% |
| Biocatalysis (Ene-Reductase) | Dimethyl mesaconate | SeER | 80% | 98% |
| Biocatalysis (Ene-Reductase) | Dimethyl itaconate | AfER | 77% | 99% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol 1: Asymmetric Alkylation of (-)-Menthyl Acetate (Traditional Chiral Auxiliary Approach)
This protocol outlines the general procedure for the diastereoselective alkylation of an enolate derived from a (-)-menthyl ester.
Materials:
-
(-)-Menthyl acetate
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (-)-menthyl acetate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add LDA solution (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add methyl iodide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric excess of the crude product is determined by ¹H NMR or GC analysis.
-
The product is purified by flash column chromatography.
Protocol 2: Biocatalytic Asymmetric Reduction of Dimethyl Citraconate (Newer Chiral Technology Approach)
This protocol describes the preparative-scale synthesis of (R)-dimethyl 2-methylsuccinate using an ene-reductase.[2]
Materials:
-
Dimethyl citraconate
-
Bac-OYE1 wet cells (50 g/L)
-
NADP⁺ (0.5 mM)
-
Sodium formate (910 mM)
-
LbFDH (2 U/mL)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
1 M HCl
Procedure:
-
To a 200 mL conical flask, add dimethyl citraconate (11.07 g, 700 mM), NADP⁺ (0.39 g/L), sodium formate, Bac-OYE1 wet cells (5 g), and LbFDH in Tris-HCl buffer to a total volume of 100 mL.
-
Shake the reaction mixture at 37 °C for 20 hours.
-
Monitor the reaction progress by GC and adjust the pH to 8.0 with 1 M HCl at intervals.
-
After complete conversion, quench the reaction with 1 M HCl.
-
Extract the product with an equal volume of ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral GC analysis.
Mandatory Visualization
To better understand the processes involved, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for asymmetric alkylation using a traditional chiral auxiliary.
References
Cross-Validation of Experimental Results: A Comparative Guide to (1R)-(-)-Dimenthyl Succinate and its Alternatives
For researchers, scientists, and professionals in drug development, the rigorous validation of experimental findings is paramount. This guide provides an objective comparison of the performance of succinate esters and their analogs, with a focus on providing supporting experimental data and detailed methodologies to facilitate the cross-validation of research outcomes. We will delve into the properties and applications of dimethyl succinate as a key example and compare it with other relevant compounds.
Data Presentation: Comparative Analysis of Succinate Derivatives
The selection of a chemical probe or synthetic precursor is critical and often depends on its specific physicochemical and biological properties. Below, we present quantitative data to allow for a direct comparison between dimethyl succinate and its alternatives.
Table 1: Physicochemical Properties of Dimethyl Succinate and a Structural Analog
This table compares the physical and chemical properties of dimethyl succinate with 4-Ethoxy-4-oxobutanoic acid (monoethyl succinate), another C4 building block used in organic synthesis.[1]
| Property | Dimethyl Succinate | 4-Ethoxy-4-oxobutanoic acid |
| CAS Number | 106-65-0 | 1070-34-4 |
| Molecular Formula | C₆H₁₀O₄ | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol | 146.14 g/mol |
| Appearance | Colorless liquid | Liquid |
| Boiling Point | 196 °C | 257.8 °C |
| Melting Point | 18-19 °C | 8 °C |
| Solubility | Soluble in water | Data not readily available |
Table 2: Comparative Agonist Activity of Succinate and its Isomers at the SUCNR1 Receptor
This table summarizes the potency (pEC50) and efficacy of succinate and its isomers in an in vitro cAMP reduction assay, which is a measure of the activation of the G-protein coupled receptor SUCNR1.[2]
| Compound | pEC50 (mean ± SEM) | EC50 (µM) | Efficacy |
| Succinic Acid | 4.54 ± 0.08 | 29 | Full Agonist |
| cis-epoxysuccinic acid (cESA) | 5.57 ± 0.02 | 2.7 | Full Agonist |
| cis-1,2-cyclopropanedicarboxylic acid (cCPDA) | 3.31 ± 0.02 | 49 | Full Agonist |
| trans-1,2-cyclopropanedicarboxylic acid | Inactive | >1000 | - |
| cis-1,2-cyclobutanedicarboxylic acid (cCBDA) | < 3.60 | > 250 | Partial Agonist |
| trans-1,2-cyclobutanedicarboxylic acid | Inactive | >1000 | - |
Experimental Protocols
To ensure reproducibility and enable cross-validation, detailed experimental methodologies are essential. The following are protocols for key assays used to characterize the activity of succinate and its analogs at the SUCNR1 receptor.[2]
cAMP Reduction Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), typically stimulated by forskolin, upon activation of an inhibitory G-protein coupled receptor like SUCNR1.
-
Cell Seeding: SUCNR1-expressing HEK293 cells are seeded in 96-well plates.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compounds (e.g., succinic acid, its isomers, or dimethyl succinate).
-
Forskolin Stimulation: Forskolin is added to the wells to stimulate adenylate cyclase and induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable commercial kit (e.g., cAMP-Glo™ Assay).
-
Data Analysis: The reduction in cAMP levels is plotted against the compound concentration to determine the pEC50 and EC50 values.
Intracellular Calcium ([Ca2+]i) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor, which can also be a downstream effect of SUCNR1 activation in some cellular contexts.
-
Cell Loading: SUCNR1-expressing HEK293 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline fluorescence intensity is measured before the addition of any stimulant.
-
Compound Addition: The test compounds are added at various concentrations.
-
Fluorescence Monitoring: The change in fluorescence intensity over time is monitored, which corresponds to the mobilization of intracellular calcium.
Mandatory Visualization
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes, aiding in comprehension and experimental design.
Caption: SUCNR1 signaling pathway.
Caption: Experimental workflow for a cAMP reduction assay.
References
Cost-benefit analysis of using (1R)-(-)-Dimenthyl succinate in industrial synthesis
A Comparative Guide for Researchers and Drug Development Professionals
Performance and Cost Comparison of Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction.[3][4] The ideal auxiliary is not only highly effective in inducing chirality but is also inexpensive and easily recoverable.[5] The selection of an appropriate chiral auxiliary is a critical decision that balances stereochemical control with economic viability.[5] Below is a comparison of commonly used chiral auxiliaries that can be applied to the synthesis of chiral succinate precursors.
| Chiral Auxiliary | Typical Application | Reported Yield | Reported Diastereoselectivity (d.r.) | Approximate Cost | Recyclability |
| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | 68-98%[5] | >95:5 to >99:1[5] | High | High |
| Pseudoephedrine-based | Asymmetric Alkylation | High | >20:1 | Low | Moderate to High |
| Oppolzer's Camphorsultam | Diels-Alder, Alkylation | High | >95:5 | Moderate | High (71-79% in continuous flow)[5] |
Biocatalytic Alternatives: Ene-Reductases for Chiral Dimethyl 2-Methylsuccinate
An increasingly attractive alternative to chiral auxiliaries is the use of biocatalysts, such as enzymes. Ene-reductases (ERs), for instance, have demonstrated high efficiency and stereoselectivity in the asymmetric reduction of carbon-carbon double bonds to produce chiral alkanes.[2] This approach offers several advantages, including mild reaction conditions, high enantioselectivity, and the avoidance of expensive and potentially toxic metal catalysts.[2]
A study on the synthesis of chiral dimethyl 2-methylsuccinate highlighted the effectiveness of different ene-reductases:[2][6]
| Ene-Reductase (Source) | Substrate | Product | Isolated Yield | Enantiomeric Excess (ee) |
| SeER (Saccharomyces eubayanus) | Dimethyl mesaconate | (S)-dimethyl 2-methylsuccinate | 80% | 98% |
| Bac-OYE1 (Bacillus sp.) | Dimethyl citraconate | (R)-dimethyl 2-methylsuccinate | 86% | 99% |
| AfER (Aspergillus flavus) | Dimethyl itaconate | (R)-dimethyl 2-methylsuccinate | 77% | 99% |
Experimental Protocols
General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a generalized procedure for the asymmetric alkylation of a succinate derivative using an Evans' oxazolidinone chiral auxiliary.
-
Acylation of the Auxiliary: The chiral oxazolidinone is acylated with a suitable succinyl chloride derivative in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Enolate Formation: The resulting N-acyloxazolidinone is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to generate the corresponding enolate.
-
Alkylation: The desired alkylating agent (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The diastereomeric products are then separated by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. Common methods include hydrolysis with aqueous lithium hydroxide or transesterification with a titanium alkoxide. The now-free chiral auxiliary can be recovered and purified for reuse.
Protocol for Biocatalytic Reduction of Dimethyl Citraconate using Ene-Reductase
This protocol is based on the preparative-scale synthesis of (R)-dimethyl 2-methylsuccinate using E. coli whole cells expressing the Bac-OYE1 ene-reductase.[2]
-
Cell Culture and Expression: Escherichia coli cells harboring the plasmid for Bac-OYE1 are cultured in a suitable medium (e.g., LB medium with an appropriate antibiotic) at 37 °C until the optical density at 600 nm reaches 0.6-0.8. Protein expression is then induced with IPTG, and the culture is incubated at a lower temperature (e.g., 20 °C) for several hours.
-
Cell Harvesting: The cells are harvested by centrifugation, washed with a buffer solution (e.g., phosphate buffer, pH 7.0), and can be used as wet cells.
-
Bioreduction: In a reaction vessel, the wet cells (e.g., 50 g/L) are suspended in the buffer. Dimethyl citraconate (e.g., 700 mM) is added as the substrate. A co-factor regeneration system, such as glucose and glucose dehydrogenase, is also included to regenerate the NADPH required by the ene-reductase.
-
Reaction Monitoring and Work-up: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by techniques such as HPLC or GC. Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (R)-dimethyl 2-methylsuccinate is purified by column chromatography to yield the final product.
Workflow Visualizations
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Caption: Workflow for the biocatalytic synthesis of a chiral succinate derivative.
Conclusion
The choice between using a chiral auxiliary and a biocatalytic approach for the industrial synthesis of chiral succinates depends on a multitude of factors. Chiral auxiliaries offer a well-established and reliable method for achieving high stereoselectivity for a variety of transformations.[3][5] However, the upfront cost of the auxiliary and the need for additional synthetic steps for its attachment and removal can impact the overall process efficiency and cost.[5] While the recovery and recycling of the auxiliary can mitigate some of these costs, it introduces further operational complexity.
Biocatalytic methods, on the other hand, present a greener and often more direct route to the desired chiral product.[2] The high selectivity of enzymes can lead to very high enantiomeric excess, and the reactions are typically run under mild conditions.[2] The primary challenges for industrial-scale biocatalysis include enzyme stability, substrate loading, and the cost of the enzyme and co-factors. However, with advancements in enzyme engineering and process optimization, biocatalysis is becoming an increasingly cost-competitive and sustainable option for the synthesis of chiral molecules. For the synthesis of chiral succinates, both approaches offer viable pathways, and the optimal choice will depend on the specific target molecule, scale of production, and the economic and environmental goals of the manufacturing process.
References
- 1. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (1R)-(-)-Dimenthyl Succinate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for (1R)-(-)-Dimenthyl succinate (CAS No. 34212-59-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical for minimizing risks associated with the handling and disposal of this chemical.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| CAS Number | 34212-59-4[1][2][3] |
| Molecular Formula | C24H42O4[1][2][3] |
| Molecular Weight | 394.59 g/mol [2][3] |
| Appearance | White to yellow solid[4] |
| Melting Point | 62-64 °C (lit.) |
| Boiling Point | 200-205 °C/2 mmHg (lit.) |
| Storage Class | 11 - Combustible Solids |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE) at all times.
GHS Hazard Statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields[3] |
| Hand Protection | Protective gloves (e.g., Nitrile)[3] |
| Skin and Body | Impervious clothing, lab coat[3] |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a suitable respirator (e.g., N95) should be used.[3] |
III. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to mitigate exposure risks and ensure environmental responsibility.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for "this compound" and its contaminated materials.
- Do not mix with other chemical waste streams unless compatibility has been confirmed.
2. Handling and Neutralization (for Spills):
- In case of a spill, ensure the area is well-ventilated.[3]
- Wear the appropriate PPE as detailed in Section II.
- For small liquid quantities (<50ml), absorb the spill onto an inert absorbent material such as vermiculite, sand, or earth.[5]
- For solid material, carefully sweep it onto paper.[6]
3. Containerization:
- Place the absorbed material or swept solid into the designated, labeled, and sealable waste container.[7]
- For larger quantities, use a licensed waste contractor for collection.[6]
4. Decontamination:
- Thoroughly decontaminate any surfaces, glassware, or equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
- Dispose of all contaminated cleaning materials (e.g., paper towels, gloves) in the designated waste container.
5. Final Disposal:
- Dispose of the sealed waste container through a licensed hazardous waste disposal company.
- It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
- Do not dispose of this compound down the drain or in general waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential, immediate safety and logistical information. Always refer to the most current Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling (1R)-(-)-Dimenthyl succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (1R)-(-)-Dimenthyl succinate, a combustible liquid requiring careful laboratory practices. Adherence to these procedures is essential for ensuring a safe research environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles or safety glasses with side-shields.[3][4] |
| Hand Protection | Solvent-Resistant Gloves | Nitrile gloves are a suitable option for intermittent contact.[2][3] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[5] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area.[6] A respirator may be necessary if ventilation is inadequate or for large spills. |
| Footwear | Closed-toe Shoes | Shoes must cover the entire foot.[5] |
Operational Plan for Handling
Follow these step-by-step procedures for the safe handling of this compound.
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood.[6]
-
Remove all potential ignition sources from the vicinity, including open flames, sparks, and hot surfaces.[6][7]
-
Have an appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) readily available.[3]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Handling :
-
Storage :
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Keep containers securely sealed to prevent leaks.
-
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water.[3] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][6] Place the absorbed material into a suitable, labeled container for disposal.[6] Clean the spill area thoroughly with soap and water. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Container Disposal :
-
Empty containers may retain product residue and can be hazardous.[6]
-
Do not reuse empty containers.
-
Follow the same disposal route as the chemical waste.
-
Handling Workflow for this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vigon.com [vigon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
